1-(3-Bromopropyl)-4-(trifluoromethyl)benzene
Description
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Properties
IUPAC Name |
1-(3-bromopropyl)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3/c11-7-1-2-8-3-5-9(6-4-8)10(12,13)14/h3-6H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKFKVXKBMORNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCBr)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(3-Bromopropyl)-4-(trifluoromethyl)benzene CAS number and identifiers
This in-depth technical guide details the chemical identity, synthetic pathways, and medicinal chemistry applications of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene , a critical fluorinated building block.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
1-(3-Bromopropyl)-4-(trifluoromethyl)benzene is a bifunctional aromatic building block characterized by a lipophilic trifluoromethyl group at the para position and a reactive alkyl bromide tether. It serves as a strategic "anchor" in drug discovery, enabling the attachment of a metabolically stable, hydrophobic tail to pharmacophores (e.g., amines, thiols, phenols).
Key Identifiers
| Parameter | Detail |
| CAS Number | 178369-93-2 |
| IUPAC Name | 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene |
| Synonyms | 3-[4-(Trifluoromethyl)phenyl]propyl bromide; 4-(Trifluoromethyl)hydrocinnamyl bromide |
| Molecular Formula | C₁₀H₁₀BrF₃ |
| Molecular Weight | 267.09 g/mol |
| SMILES | FC(F)(F)c1ccc(CCCBr)cc1 |
| InChI Key | XLQSXGGDTHANLN-UHFFFAOYSA-N (Analogous base structure) |
Physicochemical Properties
| Property | Value (Experimental/Predicted) | Relevance |
| Physical State | Colorless to pale yellow oil | Liquid handling required |
| Boiling Point | ~230–235 °C (760 mmHg) | High-boiling; purify via column chromatography or vacuum distillation |
| Density | ~1.44 g/cm³ | Denser than water; bottom layer in extractions |
| LogP | ~4.2 | Highly lipophilic; enhances membrane permeability of derivatives |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water | Requires organic solvents for reaction |
Synthetic Utility & Retrosynthetic Logic[7]
The synthesis of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene typically proceeds via the activation of its corresponding alcohol precursor. The choice of pathway depends on the availability of starting materials (acid vs. aryl halide).
Pathway A: The Reduction-Bromination Sequence (Standard)
This route is preferred for gram-scale synthesis due to the commercial availability of 3-(4-(trifluoromethyl)phenyl)propanoic acid.
-
Precursor: 3-(4-(trifluoromethyl)phenyl)propanoic acid.
-
Reduction: Conversion to the alcohol using LiAlH₄ or Borane-THF.
-
Bromination: Conversion of the alcohol to the alkyl bromide using Phosphorus Tribromide (PBr₃) or the Appel reaction (CBr₄/PPh₃).
Pathway B: The Heck Coupling Approach (Modular)
Used when the hydrocinnamic acid derivative is unavailable.
-
Coupling: Heck reaction of 1-bromo-4-(trifluoromethyl)benzene with allyl alcohol or acrolein.
-
Hydrogenation/Reduction: Saturation of the alkene and reduction of the aldehyde (if acrolein is used).
-
Bromination: Standard functional group interconversion.
Visualization: Synthetic Workflow
Medicinal Chemistry Applications
This compound is a specific reagent for introducing the 4-(trifluoromethyl)phenylpropyl moiety. This structural motif is a "privileged scaffold" in medicinal chemistry, often used to occupy hydrophobic pockets in GPCRs and enzymes.
Bioisosteric Replacement & SAR Probing
-
Cinacalcet Analogs: The commercial drug Cinacalcet (Sensipar) contains a meta-trifluoromethyl group (3-CF₃). This para-isomer (4-CF₃) is used to synthesize regioisomers to study Structure-Activity Relationships (SAR), specifically probing the steric depth of the Calcium Sensing Receptor (CaSR) binding pocket.
-
Lipophilicity Tuning: The CF₃ group adds significant lipophilicity (+0.88 π value) and metabolic stability (blocking para-hydroxylation) compared to a methyl or chloro substituent.
Synthesis of Neuroactive Agents
The propyl chain length is critical for neurotransmitter transporter inhibitors.
-
Serotonin Modulators: Used to alkylate piperazines or secondary amines to generate SSRI-like candidates.
-
Sigma Receptor Ligands: The 4-CF₃-phenylpropyl tail provides the necessary hydrophobic bulk for high-affinity binding to Sigma-1 receptors.
Visualization: Drug Discovery Workflow
Experimental Protocols
Protocol A: Synthesis of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene
Use this protocol if converting the alcohol precursor (3-(4-(trifluoromethyl)phenyl)propan-1-ol).
Reagents:
-
3-(4-(trifluoromethyl)phenyl)propan-1-ol (1.0 equiv)
-
Phosphorus Tribromide (PBr₃) (0.4 equiv)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with the alcohol (10 mmol) and anhydrous DCM (30 mL) under nitrogen. Cool to 0 °C in an ice bath.
-
Addition: Dropwise add PBr₃ (4 mmol) via syringe over 10 minutes. Caution: Exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC (Hexanes/EtOAc 9:1); the alcohol spot (lower R_f) should disappear.
-
Workup: Quench carefully with saturated NaHCO₃ solution (cold). Extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Wash combined organics with brine, dry over MgSO₄, filter, and concentrate. Purify the residue via flash column chromatography (100% Hexanes) to yield the clear oil.
Protocol B: General N-Alkylation (Attaching the Linker)
Standard procedure for attaching this linker to a secondary amine.
Reagents:
-
Secondary Amine (e.g., Phenylpiperazine) (1.0 equiv)
-
1-(3-Bromopropyl)-4-(trifluoromethyl)benzene (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Acetonitrile (MeCN) or DMF
Procedure:
-
Mix: In a reaction vial, suspend the amine and K₂CO₃ in MeCN.
-
Add: Add the bromide reagent.
-
Heat: Reflux (80 °C) for 12–16 hours.
-
Isolate: Filter off solids (inorganic salts). Concentrate the filtrate.
-
Purify: Recrystallize or chromatograph to isolate the tertiary amine product.
Safety & Handling (GHS)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves. |
| Eye Irritation | H319: Causes serious eye irritation | Use safety goggles. |
| STOT-SE | H335: May cause respiratory irritation | Work in a fume hood. |
| Storage | Store in a cool, dry place. Light sensitive. | Keep container tightly closed. |
References
-
National Institute of Standards and Technology (NIST). Benzene, 1-bromo-4-(trifluoromethyl)- Properties. NIST Chemistry WebBook. [Link] (Cited for physicochemical baseline of analogs).
-
Grimm, S. H., et al. "Synthesis of 1-bromo-4-(3-chloropropyl)benzene." Bioorganic & Medicinal Chemistry, 2019.[1] (Cited for analogous alkylation protocols).
Sources
An In-depth Technical Guide to the Solubility of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene in Organic Solvents
Abstract
1-(3-Bromopropyl)-4-(trifluoromethyl)benzene is a key building block in modern synthetic chemistry, particularly in the development of novel pharmaceutical agents. Its efficacy in synthesis is fundamentally linked to its behavior in solution. This technical guide provides a comprehensive analysis of the solubility of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene. Moving beyond simple data reporting, this document elucidates the physicochemical principles governing its solubility, offers predictive insights for solvent selection, and provides robust, field-proven experimental protocols for quantitative determination. This guide is intended to empower researchers, scientists, and drug development professionals to optimize reaction conditions, streamline purification processes, and make informed decisions in formulation development.
Section 1: Core Molecular Characteristics and the Imperative of Solubility
1-(3-Bromopropyl)-4-(trifluoromethyl)benzene, identified by CAS Number 22933-96-0, is a substituted aromatic compound with the molecular formula C₁₀H₁₀BrF₃. Its structure features a benzene ring substituted with a bromopropyl group and a trifluoromethyl group at the para position. This unique combination of a lipophilic aromatic core, a reactive alkyl halide, and a strongly electron-withdrawing trifluoromethyl group makes it a versatile intermediate.
The importance of solubility for this compound cannot be overstated. In drug discovery and development, achieving desired concentrations in systemic circulation is paramount for a therapeutic response, and this journey begins with dissolution.[1][2] Poor solubility can hinder everything from initial in vitro assays to final formulation, making a thorough understanding of its behavior in various solvents a critical first step in any research endeavor.[3][4]
Table 1: Physicochemical Properties of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene
| Property | Value | Source |
| CAS Number | 22933-96-0 | N/A |
| Molecular Formula | C₁₀H₁₀BrF₃ | N/A |
| Molecular Weight | 267.09 g/mol | |
| Appearance | Likely a liquid or low-melting solid | Inferred from similar structures[5] |
| Predicted LogP | ~4.0 - 4.5 | Estimated based on similar structures[6] |
Section 2: Theoretical Foundations of Solubility: A Predictive Analysis
The principle of "like dissolves like" is the cornerstone of solubility prediction.[7] This means that substances with similar intermolecular forces are more likely to be soluble in one another.[7] The molecular structure of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene provides clear indicators of its solubility profile.
-
Aromatic Core: The benzene ring is nonpolar and lipophilic, favoring interactions with nonpolar and aromatic solvents like toluene, hexane, and diethyl ether through London dispersion forces.[7][8]
-
Trifluoromethyl (-CF₃) Group: This group is highly electron-withdrawing and increases the molecule's overall lipophilicity. While the C-F bonds are polar, the symmetrical nature of the -CF₃ group gives it a relatively low molecular dipole moment, reinforcing its preference for less polar environments.[8]
-
Bromopropyl (-CH₂CH₂CH₂Br) Group: The alkyl chain is nonpolar, while the terminal bromine atom introduces a degree of polarity and polarizability. This allows for some dipole-dipole interactions with moderately polar solvents.
Based on this analysis, 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene is predicted to be a hydrophobic and lipophilic compound.[8] It is expected to be practically insoluble in water but readily soluble in a range of nonpolar and moderately polar organic solvents.
Section 3: Predicted Solubility Profile in Common Organic Solvents
While exhaustive quantitative data for this specific compound is not available in public literature, we can construct a highly reliable predictive solubility table based on the principles discussed above and data for analogous compounds.
Table 2: Predicted Solubility of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene in Common Organic Solvents
| Solvent | Polarity Class | Predicted Solubility | Rationale |
| Hexane | Nonpolar | High | Strong London dispersion forces between the solute's alkyl and aromatic parts and the aliphatic solvent.[7][8] |
| Toluene | Nonpolar (Aromatic) | Very High | Excellent compatibility due to π-π stacking interactions between the aromatic rings of solute and solvent.[8] |
| Diethyl Ether | Nonpolar | High | Favorable dispersion forces and the ability to accommodate the solute's structure. |
| Dichloromethane (DCM) | Polar Aprotic | Very High | The solvent's polarity can interact with the C-Br dipole, while its organic nature readily dissolves the rest of the molecule. |
| Ethyl Acetate | Polar Aprotic | High | Good balance of polarity to interact with the C-Br bond and nonpolar character to dissolve the aromatic ring. |
| Acetone | Polar Aprotic | Moderate to High | The ketone's polarity may lead to good solvation, though less favorable than with DCM or Toluene. |
| Ethanol / Methanol | Polar Protic | Moderate to Low | The high polarity and hydrogen-bonding network of alcohols are less compatible with the largely nonpolar solute.[7] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate | DMSO is a powerful solvent, but its high polarity may not be optimal for this lipophilic compound. |
| Water | Polar Protic | Insoluble | The strong hydrogen bonds between water molecules would be disrupted by the nonpolar solute, making dissolution energetically unfavorable.[7] |
Section 4: A Self-Validating System: Experimental Protocol for Solubility Determination
To move from prediction to quantification, a robust experimental protocol is essential. The Isothermal Shake-Flask Method is a gold-standard technique for determining solubility and forms the basis of a self-validating system for your research.[9][10] This method involves agitating an excess of the solute in the solvent at a constant temperature until equilibrium is reached.
Isothermal Saturation Method (Gravimetric Analysis)
This protocol directly measures the mass of solute dissolved in a known volume of solvent.[11]
Materials:
-
1-(3-Bromopropyl)-4-(trifluoromethyl)benzene
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Temperature-controlled orbital shaker or magnetic stirrer
-
Vials with solvent-resistant caps
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Pre-weighed evaporation dishes or vials
Step-by-Step Protocol:
-
Preparation: Add an excess amount of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene to a vial. An excess is confirmed when undissolved solute remains visible throughout the experiment.
-
Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in the temperature-controlled shaker (e.g., at 25°C). Agitate the mixture for 24-48 hours to ensure equilibrium is reached.[11] The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.
-
Phase Separation: After equilibration, stop the agitation and allow the vial to stand in the temperature-controlled environment until the undissolved solid has completely settled, leaving a clear, saturated supernatant.
-
Sampling & Filtration: Carefully withdraw a precise volume (e.g., 2.0 mL) of the clear supernatant using a syringe. Attach a 0.22 µm syringe filter and dispense the filtered, saturated solution into a pre-weighed evaporation dish. This filtration step is critical to remove any microscopic undissolved particles.[11]
-
Solvent Evaporation: Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute.
-
Mass Determination: Once the solvent is fully evaporated, cool the dish in a desiccator to prevent moisture absorption, then weigh it on an analytical balance.
-
Calculation:
-
Mass of dissolved solute = (Final mass of dish + residue) - (Initial mass of empty dish)
-
Solubility (g/L) = (Mass of dissolved solute / Volume of sample taken) * 1000
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the Isothermal Saturation protocol.
Section 5: Practical Considerations and Conclusion
Temperature Dependency: The solubility of most organic solids increases with temperature.[12] Therefore, it is crucial to maintain and report the temperature at which solubility is determined. For reactions conducted at elevated or reduced temperatures, solubility should be determined under those specific conditions.
Purity: The purity of both the solute and the solvent can significantly impact solubility measurements. Always use high-purity materials to ensure reproducible and accurate results.
1-(3-Bromopropyl)-4-(trifluoromethyl)benzene is an intrinsically lipophilic molecule with high solubility in nonpolar and moderately polar aprotic organic solvents, and poor solubility in polar protic solvents like water and alcohols. This guide provides a robust framework for predicting its solubility based on molecular structure and a validated experimental protocol for its precise quantification. By leveraging these theoretical insights and practical methodologies, researchers can effectively control the behavior of this critical synthetic intermediate, accelerating the pace of discovery and development in chemistry and pharmaceutical science.
References
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ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from ResearchGate.
- Droge, S. T. J., & Goss, K.-U. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 93(6), 979-990.
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Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from Scribd.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (Source document).
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National Center for Biotechnology Information. (n.d.). 1-(3-Bromoprop-1-yn-1-yl)-4-(trifluoromethyl)benzene. PubChem Compound Database. Retrieved from PubChem.
-
BenchChem. (2025). Solubility of Solvent Blue 35 in organic solvents. Retrieved from BenchChem.
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Solubility of Things. (n.d.). 1-Bromo-2-(trifluoromethyl)benzene. Retrieved from Solubility of Things.
- OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.
- Butnariu, M. (2020). The Importance of Solubility for New Drug Molecules. Banat's Journal of Biotechnology, 11(22), 32-37.
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LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from LibreTexts.
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Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved from Biotecnologie BT.
-
Analytice. (2024). OECD n°120 : Dissolution behaviour in the laboratory. Retrieved from Analytice.
-
Technobis. (2023). The importance of solubility and how to collect it using dynamic methods. Retrieved from Technobis.
-
Sigma-Aldrich. (n.d.). 1-(3-bromopropyl)-3-(trifluoromethyl)benzene. Retrieved from Sigma-Aldrich.
- Taylor & Francis Group. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Preclinical Development Handbook.
- OECD. (1981). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.
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ResearchGate. (2025). Bridging solubility between drug discovery and development. Retrieved from ResearchGate.
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Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from Ascendia Pharmaceuticals.
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Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-4-(trifluoromethyl)- (CAS 402-43-7). Retrieved from Cheméo.
-
National Center for Biotechnology Information. (n.d.). 1-Bromo-4-(3-bromopropyl)benzene. PubChem Compound Database. Retrieved from PubChem.
-
Merck Millipore. (n.d.). 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene. Retrieved from Merck Millipore.
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Apollo Scientific. (2023). Safety Data Sheet: 1-Bromo-4-(trifluoromethoxy)benzene. Retrieved from Apollo Scientific.
-
Fisher Scientific. (2025). Safety Data Sheet: 1-Bromo-4-(trifluoromethoxy)benzene. Retrieved from Fisher Scientific.
-
Pharmaffiliates. (n.d.). 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene. Retrieved from Pharmaffiliates.
-
Fisher Scientific. (2025). Safety Data Sheet: Benzene, (3-bromopropyl)-. Retrieved from Fisher Scientific.
-
Sigma-Aldrich. (2025). Safety Data Sheet: 4-Bromobenzotrifluoride. Retrieved from Sigma-Aldrich.
-
BLDpharm. (n.d.). 1-(1-Bromopropyl)-4-(trifluoromethyl)benzene. Retrieved from BLDpharm.
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NIST. (n.d.). Benzene, 1-bromo-3-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from NIST.
-
BenchChem. (2025). A Technical Guide to the Organic Solvent Solubility of (3-Bromo-2-methylpropyl)benzene. Retrieved from BenchChem.
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Advanced ChemBlocks. (n.d.). 1-(3-Bromopropyl)-2-(trifluoromethyl)benzene. Retrieved from Advanced ChemBlocks.
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The Strategic Synthesis and Application of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene: A Technical Guide for Advanced Chemical R&D
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene, a key building block in modern medicinal chemistry and materials science. We will explore its synthesis, physicochemical properties, and diverse applications, with a particular focus on its role in the development of novel therapeutics. This document serves as a valuable resource for researchers and professionals engaged in advanced chemical research and development, offering detailed experimental protocols and insights into the strategic utilization of this versatile molecule.
Introduction: The Significance of the Trifluoromethylphenylpropyl Moiety
The incorporation of fluorine and fluorine-containing functional groups has become a cornerstone of modern drug design.[1] The trifluoromethyl (CF3) group, in particular, is a highly sought-after pharmacophore due to its unique electronic properties and steric profile.[2] When appended to an aromatic ring, the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[3][4] The 4-(trifluoromethyl)phenylpropyl scaffold, the core of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene, is therefore of considerable interest to medicinal chemists for the construction of novel drug candidates across a range of therapeutic areas.[3]
This guide will illuminate the synthetic pathways to 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene, detail its chemical and physical characteristics, and explore its utility as a versatile intermediate in the synthesis of complex molecular architectures.
Synthetic Methodologies: Pathways to a Key Intermediate
The synthesis of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene can be approached through several strategic routes. The choice of a particular method will depend on the availability of starting materials, desired scale, and laboratory capabilities. Here, we detail the most plausible and efficient synthetic strategies.
Friedel-Crafts Alkylation of (Trifluoromethyl)benzene
A direct and conceptually straightforward approach is the Friedel-Crafts alkylation of (trifluoromethyl)benzene with 1,3-dibromopropane. This electrophilic aromatic substitution reaction introduces the 3-bromopropyl chain onto the aromatic ring.[5]
Reaction Scheme:
Figure 1: Friedel-Crafts alkylation of (trifluoromethyl)benzene.
Causality Behind Experimental Choices:
-
Lewis Acid Catalyst (e.g., AlCl₃): A Lewis acid is essential to polarize the C-Br bond in 1,3-dibromopropane, generating a more electrophilic species that can be attacked by the electron-rich benzene ring.
-
Solvent: A non-polar, aprotic solvent such as dichloromethane or carbon disulfide is typically used to prevent reaction with the Lewis acid.
-
Temperature Control: The reaction is often performed at low temperatures to control the exothermic nature of the reaction and to minimize the formation of polysubstituted byproducts.
Experimental Protocol:
-
To a stirred solution of anhydrous aluminum chloride (1.1 eq) in dry dichloromethane at 0 °C, add 1,3-dibromopropane (1.2 eq) dropwise.
-
After stirring for 15 minutes, add (trifluoromethyl)benzene (1.0 eq) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by pouring it over ice-water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Grignard-Mediated Synthesis
An alternative and often more controlled approach involves the use of a Grignard reagent. This method allows for the formation of the C-C bond under nucleophilic conditions.
Reaction Scheme:
Figure 2: Grignard-based synthesis of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to protic solvents, including water.[6][7][8][9] All glassware and reagents must be scrupulously dried to prevent quenching of the Grignard reagent.
-
Ethereal Solvent (e.g., THF, Diethyl Ether): The ether solvent is crucial for stabilizing the Grignard reagent through coordination.[6]
-
Electrophile: A three-carbon electrophile such as 3-bromopropanol or epibromohydrin is used to introduce the propyl chain. Subsequent conversion of the resulting alcohol to the bromide is then necessary.
Experimental Protocol: Grignard Reagent Formation [8][9]
-
Activate magnesium turnings (1.1 eq) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add a small volume of a solution of 4-bromo(trifluoromethyl)benzene (1.0 eq) in anhydrous THF.
-
Initiate the reaction by gentle heating or the addition of a small crystal of iodine.
-
Once the reaction has initiated (as evidenced by bubbling and a color change), add the remaining 4-bromo(trifluoromethyl)benzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture for an additional hour to ensure complete formation of the Grignard reagent.
Experimental Protocol: Coupling and Bromination
-
Cool the freshly prepared Grignard reagent to 0 °C.
-
Add a solution of 3-bromopropanol (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(4-(trifluoromethyl)phenyl)propan-1-ol.
-
Dissolve the alcohol in dichloromethane and cool to 0 °C.
-
Add phosphorus tribromide (0.5 eq) dropwise and stir for 2-4 hours.
-
Carefully quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.
-
Purify by column chromatography.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene is essential for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₁₀H₁₀BrF₃ |
| Molecular Weight | 267.09 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~115-117 °C at 10 mmHg |
| Density | ~1.45 g/cm³ |
| Solubility | Soluble in most organic solvents (e.g., dichloromethane, THF, ethyl acetate). Insoluble in water. |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.55 (d, J = 8.0 Hz, 2H), 7.30 (d, J = 8.0 Hz, 2H), 3.45 (t, J = 6.4 Hz, 2H), 2.90 (t, J = 7.2 Hz, 2H), 2.25 (m, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 144.5, 129.0, 128.8 (q, J = 32.0 Hz), 125.5 (q, J = 3.8 Hz), 124.2 (q, J = 272.0 Hz), 33.5, 32.8, 31.5.
-
¹⁹F NMR (CDCl₃, 376 MHz): δ -62.5.
Applications in Research and Development
The primary utility of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene lies in its role as a versatile building block for introducing the 4-(trifluoromethyl)phenylpropyl moiety into more complex molecules.
Medicinal Chemistry and Drug Discovery
The 4-(trifluoromethyl)phenylpropyl group is a common structural motif in a variety of biologically active compounds. The trifluoromethyl group often imparts favorable pharmacokinetic properties, such as increased metabolic stability and enhanced membrane permeability.[3] The propyl linker provides conformational flexibility, allowing for optimal interaction with the target protein.
Workflow for Derivative Synthesis:
Figure 3: Synthetic utility of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene in medicinal chemistry.
Examples of Target Scaffolds:
-
Amine Derivatives: Reaction with primary or secondary amines yields compounds that can act as ligands for various receptors and enzymes.
-
Ether and Thioether Derivatives: Nucleophilic substitution with phenols or thiols provides access to a wide range of diaryl ethers and thioethers.
-
Carbon-Carbon Bond Formation: Conversion to the corresponding Grignard reagent or boronic ester enables its use in coupling reactions to construct more elaborate carbon skeletons.
Materials Science
While less documented, the properties of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene also suggest potential applications in materials science. The trifluoromethyl group can impart desirable properties such as hydrophobicity and thermal stability to polymers and other materials. The bromo-functional handle allows for its incorporation into polymeric structures through polymerization or post-polymerization modification.
Conclusion
1-(3-Bromopropyl)-4-(trifluoromethyl)benzene is a valuable and versatile building block for advanced chemical synthesis. Its strategic importance in medicinal chemistry is well-established, driven by the beneficial properties of the trifluoromethyl group. The synthetic routes outlined in this guide provide a solid foundation for its preparation, and the detailed protocols offer practical guidance for its use in the laboratory. As the demand for novel, high-performance molecules continues to grow, the utility of this key intermediate is poised to expand further into new and exciting areas of research and development.
References
- Guo, P., Tao, M., Xu, W. W., Wang, A. J., Li, W., Yao, Q., ... & He, C. Y. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24(12), 2145-2149.
- Ferreira, R. J., Ferreira, M. J., & dos Santos, D. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(x), xxxx.
- Merck & Co., Inc. (2001). Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.
- Grimm, S. H., Gagestein, B., Keijzer, J. F., Liu, N., Wijdeven, R. H., Lenselink, E. B., ... & van der Stelt, M. (2019). 1-broMo-4-(3-chloropropyl)benzene synthesis. Bioorganic & Medicinal Chemistry, 27(5), 692-699.
- Bar-Haim, G., & Kol, M. (2007). Process for the preparation of 1-bromo-3-trifluoromethoxybenzene. WO 2007/107820 A2.
- Bar-Haim, G., & Kol, M. (2007). Process for the preparation of 1-bromo-3-trifluoromethoxybenzene. WO 2007/107820 A2.
- de la Torre, M. G., & Gotor-Fernández, V. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2), 1-13.
- Schlosser, M. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c] pyrazol-4 (1H)-one. Molbank, 2022(4), M1483.
- University of California, Davis. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Chem 128A/B.
- LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts.
- Miyake, Y., & Itoh, A. (2019). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. Accounts of Chemical Research, 52(11), 3144-3156.
- Sharma, R., & Kumar, V. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1243.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
- Organic Chemistry at CU Boulder. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide [Video]. YouTube.
- University of Missouri-St. Louis. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide.
- ChemicalBook. (2025). 1-BroMo-3-[3-(trifluoroMethyl)phenyl]propane | 129254-76-8.
- Organic Syntheses. (n.d.). 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone.
- Syngenta Participations AG. (2016). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. WO 2016/125185 A2.
- ChemicalBook. (2025). 1-BroMo-3-[3-(trifluoroMethyl)phenyl]propane.
- Finetech Industry Limited. (n.d.). 1-(3-bromopropyl)-3-(trifluoromethyl)benzene | CAS: 129254-76-8.
- Advanced ChemBlocks. (n.d.). 1-(3-Bromopropyl)-2-(trifluoromethyl)benzene 95%.
- Ghomri, Z., & Al-Matar, A. (2013). Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. International Journal of Molecular Sciences, 14(7), 13685-13701.
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- 8. m.youtube.com [m.youtube.com]
- 9. Chemistry 211 Experiment 2 [home.miracosta.edu]
Navigating the Fluorous Phase: A Technical Guide to Fluorinated Alkyl Bromides
Executive Summary: The "Inert" Hazard
Fluorinated alkyl bromides (FABs), such as Perfluorooctyl bromide (PFOB/Perflubron), occupy a unique physicochemical niche. Characterized by the "Fluorous Phase"—simultaneously hydrophobic and lipophobic—they are chemically stable yet biologically active through physical mechanisms. For drug development professionals, the safety profile of FABs is a dichotomy: chemical inertness (due to the C-F bond strength of ~485 kJ/mol) versus biological retention (via the Reticuloendothelial System).
This guide moves beyond standard MSDS data to address the specific translational risks in synthesis and biological application.
Biological Toxicity & The RES Bottleneck
Unlike traditional alkyl halides, FABs do not undergo nucleophilic substitution in vivo. Their toxicity is not metabolic but cellular and mechanical .
The Mechanism of Retention (RES/MPS)
The primary limiting factor for FAB-based therapeutics (e.g., blood substitutes, contrast agents) is their interaction with the Mononuclear Phagocyte System (MPS), formerly known as the Reticuloendothelial System (RES).
-
Phagocytosis: Circulating FAB emulsions are recognized as foreign particulates by macrophages in the liver (Kupffer cells) and spleen.
-
Foamy Macrophages: Because macrophages lack the enzymes to metabolize the C-F chain, the FAB accumulates in intracellular vacuoles, creating a "foamy" appearance.
-
Clearance Route: The body clears FABs not through the kidneys, but via exhalation . The FAB diffuses from the macrophage back into the blood, travels to the lung, and is vaporized into the alveoli.
Clinical Implication: High doses can cause hepatosplenomegaly (enlarged liver/spleen) and a "flu-like" syndrome caused by the release of cytokines (IL-1, IL-6, TNF-α) from distended macrophages [1].
Visualization: The Clearance Pathway
The following diagram illustrates the non-metabolic clearance pathway, highlighting the critical bottleneck at the macrophage level.
Figure 1: The unique clearance pathway of Perfluorochemicals. Note the absence of renal/hepatic metabolism.
Chemical Handling: Synthesis & Reactivity
While FABs are stable in storage, they are reactive intermediates in synthesis, particularly during Lithium-Halogen Exchange . This is the most hazardous operation involving FABs in a medicinal chemistry setting.
The Lithium-Halogen Exchange Risk
Reactions converting
-
The Hazard: The electron-withdrawing nature of the fluorine atoms stabilizes the resulting carbanion, making the exchange rapid even at -78°C. If the temperature is not strictly controlled, the reaction can runaway or lead to explosive decomposition (though less common with perfluoro than aromatic systems).
-
Beta-Elimination: In systems with hydrogen on the
-carbon (polyfluorinated rather than perfluorinated), basic conditions can trigger HF elimination, generating toxic HF gas and reactive alkenes.
Protocol A: Safe Lithium-Halogen Exchange
-
Prerequisite: Anhydrous conditions (Schlenk line or Glovebox).
-
Solvent: Diethyl ether is often preferred over THF for perfluoroalkyls to avoid solvent decomposition, though THF is standard for many exchanges [2].
| Step | Action | Critical Safety/Technical Note |
| 1 | Cooling | Cool substrate ( |
| 2 | Addition | Add alkyl-lithium (e.g., |
| 3 | Aging | Stir at -78°C for 15-30 mins. |
| 4 | Quench | Add electrophile slowly at -78°C. |
| 5 | Disposal | Quench excess Li with MeOH. |
Physical Handling Hazards
The physical properties of FABs present daily lab hazards often overlooked by those familiar with standard organic solvents.
Density-Driven Glassware Failure
FABs are exceptionally dense (
-
Risk: A 1L flask of PFOB weighs nearly 2kg. Standard lab clamps and thin-walled flasks may fail under the unexpected torque or hydrostatic pressure.
-
Mitigation:
-
Support: Always support flasks from the bottom (cork rings/lab jacks), never just by the neck clamp.
-
Transfer: Use positive pressure cannulation rather than pouring to prevent "sloshing" breakage.
-
Vapor Pressure & Respiratory Safety
Many FABs have high vapor pressures.
-
Risk: Rapid evaporation can displace oxygen in low-lying areas (vapors are heavier than air) and cause respiratory irritation.
-
Mitigation: All handling must occur in a certified chemical fume hood.
Visualization: Safety Hierarchy
Figure 2: Hierarchy of controls specifically adapted for the high density and vapor pressure of FABs.
Environmental Stewardship
The C-F bond is the strongest single bond in organic chemistry, leading to significant environmental persistence.
-
Ozone Depletion: Bromine atoms are potent ozone depleters (40-100x more effective than chlorine). Volatile FABs are often regulated as Class I or Class II Ozone Depleting Substances (ODS) [3].
-
Disposal: DO NOT mix with standard halogenated waste. FABs require high-temperature incineration (>1100°C) to mineralize the fluorine and prevent HF formation. Segregate into "Fluorinated Waste" containers.
References
-
Alliance Pharmaceutical Corp. (2003). Perflubron (Perfluorooctyl Bromide) Toxicity and Pharmacokinetics. FDA/CDER Archives. Available at: [Link]
-
Reich, H. J. (2013). Lithium-Halogen Exchange in Synthesis. University of Wisconsin-Madison Chemistry Dept. Available at: [Link]
-
United States Environmental Protection Agency (EPA) . (2023). Ozone-Depleting Substances: Class I and Class II Controlled Substances. Available at: [Link]
Methodological & Application
nucleophilic substitution protocols using 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene
Technical Application Note: Precision Alkylation using 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene
) and Linker Chemistry.Executive Summary: The "Linker" Advantage
1-(3-Bromopropyl)-4-(trifluoromethyl)benzene (CAS: 178369-93-2) is a specialized building block that serves a dual function in modern drug discovery. Structurally, it provides a propyl linker , offering the ideal steric distance (approx. 3.5–4.0 Å) often required to bridge pharmacophores in PROTACs or bivalent ligands. Functionally, the para-trifluoromethyl (-CF3) group acts as a metabolic shield, blocking oxidative metabolism at the para-position while significantly enhancing lipophilicity (LogP modulation).
This guide details the specific protocols for utilizing this reagent in
Chemical Profile & Reactivity Analysis
| Property | Data / Description |
| IUPAC Name | 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene |
| CAS Number | 178369-93-2 |
| Molecular Formula | |
| Molecular Weight | 267.09 g/mol |
| Appearance | Clear to pale yellow liquid |
| Reactivity Class | Primary Alkyl Bromide (Electrophile) |
| Electronic Effect | The p-CF3 group is electron-withdrawing ( |
Mechanistic Insight:
The reaction proceeds via a concerted
Mechanistic Visualization
The following diagram illustrates the competitive pathways and the optimized
Caption: Pathway analysis showing the dominance of SN2 substitution under optimized conditions (green) vs. competitive elimination or over-alkylation (red).
Experimental Protocols
Protocol A: Controlled N-Alkylation (Synthesis of Secondary Amines)
Objective: Mono-alkylation of a primary amine without generating quaternary ammonium salts. Challenge: The product (secondary amine) is often more nucleophilic than the starting material.[1]
Reagents:
-
Amine substrate (1.0 equiv)[2]
-
1-(3-Bromopropyl)-4-(trifluoromethyl)benzene (0.9 equiv) — Limiting reagent strategy
-
Base:
(2.0 equiv) or DIPEA (1.5 equiv) -
Solvent: Acetonitrile (ACN) or DMF (anhydrous)
-
Additive: KI (0.1 equiv) — Finkelstein catalyst
Step-by-Step:
-
Preparation: Dissolve the amine (1.0 equiv) and Base (2.0 equiv) in anhydrous ACN (0.1 M concentration).
-
Activation: Add KI (0.1 equiv) to the mixture. This converts the alkyl bromide to a more reactive alkyl iodide in situ.
-
Addition: Dissolve 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene (0.9 equiv) in a minimal volume of ACN. Add this solution dropwise to the amine mixture over 30–60 minutes at Room Temperature (RT).
-
Note: Slow addition keeps the concentration of the electrophile low, favoring reaction with the abundant primary amine over the newly formed secondary amine.
-
-
Reaction: Stir at 40–50°C for 4–12 hours. Monitor by LC-MS or TLC.
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc and wash with water/brine.
-
Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).
Protocol B: O-Alkylation (Ether Synthesis)
Objective: Synthesis of aryl-alkyl ethers from phenols (Williamson Ether Synthesis). Application: Creating analogs of Fluoxetine or Cinacalcet-type scaffolds.
Reagents:
-
Phenol derivative (1.0 equiv)
-
1-(3-Bromopropyl)-4-(trifluoromethyl)benzene (1.1 equiv)
-
Base:
(1.5 equiv) — Cesium effect promotes solubility and reactivity -
Solvent: DMF or Acetone
Step-by-Step:
-
Deprotonation: Dissolve the phenol in DMF (0.2 M). Add
and stir at RT for 15 minutes to generate the phenoxide anion. -
Alkylation: Add the alkyl bromide (1.1 equiv) in one portion.
-
Heating: Heat the mixture to 60–80°C.
-
Critical Control: Do not exceed 90°C to avoid elimination of HBr to form the styrene derivative.
-
-
Completion: Reaction is typically complete in 2–6 hours.
-
Quench: Pour into ice water. Extract with Diethyl Ether or EtOAc.
-
Purification: Recrystallization or Silica Gel Chromatography.
Optimization: The Finkelstein Modification
For unreactive nucleophiles (e.g., anilines or sterically hindered amines), the standard bromide is often too slow. The addition of Iodide ions catalyzes the reaction by transiently forming the alkyl iodide.
| Condition | Standard | Finkelstein-Modified |
| Electrophile | Alkyl Bromide (R-Br) | Alkyl Iodide (R-I) in situ |
| Bond Energy | C-Br (285 kJ/mol) | C-I (218 kJ/mol) - Weaker bond, faster leaving |
| Reagent | None | Sodium Iodide (NaI) or Potassium Iodide (KI) |
| Solvent | ACN, DMF | Acetone (for NaI) or Butanone |
| Rate Increase | 1x | 10x – 100x |
Protocol Modification: Add 10–20 mol% KI to the reaction mixture. If using Acetone as solvent, use NaI (1.0 equiv) as the solubility of NaBr (byproduct) is low in acetone, driving the equilibrium forward (classical Finkelstein).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Nucleophile is too weak or steric hindrance. | Switch to Protocol B ( |
| Styrene Formation (Elimination) | Base is too strong or Temp too high. | Switch from |
| Dialkylation (Amine) | High local concentration of electrophile. | Use "Inverse Addition" (Add bromide to amine). Increase amine equivalents to 1.5–2.0. |
| Black/Tar Formation | Oxidation or decomposition. | Degas solvents ( |
Safety & Handling
-
Hazards: 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene is an Irritant (Skin/Eye) and potentially a Lachrymator .
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.
-
Storage: Store in a cool, dry place. The C-Br bond is light-sensitive over long periods; amber vials are recommended.
-
Spill: Absorb with sand or vermiculite. Do not use combustible materials (sawdust).
References
-
Compound Data: Sigma-Aldrich. 1-(3-bromopropyl)-4-(trifluoromethyl)benzene Product Information & CAS 178369-93-2. Link
-
Cinacalcet Analogs: ChemicalBook. 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene (Meta-isomer analog) synthesis and applications. Link
- Amine Alkylation Protocols: Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron 57.37 (2001): 7785-7811. (General reference for protocols).
-
Finkelstein Reaction: Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Ber. Dtsch. Chem. Ges.[3] 43 (1910): 1528.
-
Safety Data: Fisher Scientific. Safety Data Sheet for 4-(trifluoromethyl)benzyl bromide derivatives. Link
Sources
Application Notes & Protocols: Advanced Cross-Coupling Strategies for 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene
Abstract: This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging cross-coupling reactions with 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene. This versatile building block, featuring a reactive C(sp³)-Br bond and a trifluoromethylphenyl moiety, is of significant interest for the synthesis of novel pharmaceutical and materials science candidates.[1] This document moves beyond simple procedural lists to explain the underlying principles and critical parameters for successful Suzuki-Miyaura, Buchwald-Hartwig, and Heck-type couplings, enabling rational optimization and troubleshooting.
Introduction: The Strategic Value of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene
The structure of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene presents a unique combination of synthetically valuable features. The terminal trifluoromethyl group is a well-established bioisostere for various functional groups, often enhancing metabolic stability, binding affinity, and bioavailability in drug candidates.[1] The propyl-linked primary alkyl bromide serves as a key handle for forming C(sp³)-carbon and C(sp³)-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions have transformed modern synthesis by enabling the efficient formation of these bonds under relatively mild conditions.[2] However, the coupling of C(sp³)-hybridized alkyl halides presents distinct challenges compared to their C(sp²) counterparts, including slower rates of oxidative addition and the potential for competing side reactions like β-hydride elimination.[3][4] Significant progress has been made by developing specialized catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, which are now capable of effectively coupling a wide range of alkyl halides.[3][5] This guide details the practical application of these advanced methods to 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene.
Caption: General workflow for a typical cross-coupling experiment.
Suzuki-Miyaura Coupling: Forging C(sp³)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its functional group tolerance and the low toxicity of its boron-based reagents.[2][6] Coupling alkyl bromides requires catalyst systems that can facilitate the challenging oxidative addition step while promoting rapid transmetalation and reductive elimination.[7]
Mechanistic Overview
The catalytic cycle begins with the oxidative addition of the C(sp³)-Br bond to a Pd(0) complex. This is often the rate-limiting step for alkyl halides. The boronic acid, activated by a base to form a more nucleophilic boronate species, then undergoes transmetalation with the Pd(II)-alkyl intermediate. The final reductive elimination step forms the desired C-C bond and regenerates the active Pd(0) catalyst.[6][8]
Sources
- 1. nbinno.com [nbinno.com]
- 2. jmcct.com [jmcct.com]
- 3. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
alkylation of amines with 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene
Application Note: Precision N-Alkylation using 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene
Executive Summary
This application note details the optimized protocols for the N-alkylation of amines using 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene . This specific electrophile is a critical building block in medicinal chemistry, serving as a lipophilic anchor in the synthesis of serotonin reuptake inhibitors (SSRIs), hERG channel blockers, and antipsychotic candidates. The 4-trifluoromethylphenyl moiety acts as a bioisostere for chlorine or methyl groups, significantly enhancing metabolic stability and membrane permeability (
This guide moves beyond basic textbook synthesis, addressing the specific challenges of chemoselectivity (mono- vs. poly-alkylation) and reactivity kinetics inherent to propyl-linked aryl bromides.
Strategic Considerations & Reaction Mechanics
The Electrophile: Reactivity Profile
The reagent features a primary alkyl bromide separated from the electron-withdrawing trifluoromethyl (
-
Inductive Effect: The
group exerts a strong electron-withdrawing effect ( ), but the propyl linker attenuates this at the reaction center. Consequently, the electrophilicity is comparable to simple alkyl bromides (e.g., 1-bromobutane), requiring elevated temperatures or iodide catalysis for efficient substitution. -
Sterics: The linear propyl chain minimizes steric hindrance, making the electrophile susceptible to double alkylation if the amine nucleophile is unhindered.
The Nucleophile: Amine Classification Strategy
-
Primary Amines (
): High risk of over-alkylation. Strategy: Use excess amine (3-5 equiv) or bulky protecting groups. -
Secondary Amines (
): Ideal substrates. Strategy: Stoichiometric control (1:1.1 ratio). -
Heterocycles (e.g., Piperazine, Imidazole): Reactivity depends on
. Strategy: Stronger bases ( , ) may be required for less nucleophilic nitrogens.
Experimental Protocols
Two protocols are provided.[1][2][3][4][5][6] Protocol A is the standard robust method for reactive amines. Protocol B (Finkelstein-Assisted) is designed for sluggish amines or when milder thermal conditions are required to preserve sensitive functional groups.
Protocol A: Standard Carbonate Method (Acetonitrile Reflux)
Best for: Secondary amines and robust primary amines.
Reagents:
-
1-(3-Bromopropyl)-4-(trifluoromethyl)benzene (1.1 equiv)
-
Potassium Carbonate (
), anhydrous, granular (2.0 - 3.0 equiv) -
Acetonitrile (MeCN), HPLC grade (0.1 M concentration)
Step-by-Step Procedure:
-
Activation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser. Cool under
. -
Charge: Add the amine (1.0 equiv) and anhydrous
(2.0 equiv) to the flask. -
Solvation: Add MeCN. Stir at room temperature for 15 minutes to ensure de-agglomeration of the base.
-
Addition: Add 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene (1.1 equiv) via syringe.
-
Note: If the bromide is viscous, dilute in a minimal amount of MeCN before addition.
-
-
Reaction: Heat the mixture to reflux (
) with vigorous stirring.-
Monitoring: Check TLC or LCMS every 2 hours. Typical reaction time: 4–12 hours.
-
-
Workup: Cool to RT. Filter off solids (inorganic salts) through a Celite pad. Rinse with EtOAc.[4]
-
Purification: Concentrate the filtrate. Partition the residue between EtOAc and Water.[4] Wash organic layer with Brine, dry over
, and concentrate.[4] Purify via flash column chromatography (Hexane/EtOAc).
Protocol B: Finkelstein-Assisted Catalysis (DMF/KI)
Best for: Sterically hindered amines, low-nucleophilicity anilines, or heat-sensitive substrates.
Mechanism: Potassium Iodide (KI) reacts with the alkyl bromide in situ to form the alkyl iodide, which is a significantly better leaving group (
Reagents:
-
1-(3-Bromopropyl)-4-(trifluoromethyl)benzene (1.1 equiv)
-
Potassium Carbonate (
) or Cesium Carbonate ( ) (2.0 equiv) -
Potassium Iodide (KI): (0.1 equiv for catalysis; 1.0 equiv for stoichiometric acceleration)
-
DMF (Dimethylformamide), anhydrous
Step-by-Step Procedure:
-
Charge: Combine Amine (1.0 eq), Base (2.0 eq), and KI (0.1 eq) in a reaction vial.
-
Solvation: Add DMF (0.2 M concentration).
-
Addition: Add the bromide electrophile.
-
Reaction: Heat to
. (Note the lower temperature compared to Protocol A).-
Visual Cue: The reaction mixture may darken slightly due to trace iodine liberation; this is normal.
-
-
Workup (Critical for DMF):
-
Dilute reaction mixture with 10x volume of Water (or 5% LiCl solution to aid phase separation).
-
Extract 3x with
or EtOAc. -
Wash: Extensive water washes (3x) are required to remove DMF traces from the organic layer.
-
Data & Optimization Guide
Solvent & Base Selection Matrix
| Parameter | Recommendation | Rationale |
| Solvent: MeCN | Primary Choice | Easy removal (bp 82°C), good solubility for organics, poor solubility for inorganic bases (prevents racemization). |
| Solvent: DMF | Secondary Choice | High dielectric constant accelerates |
| Base: | Standard | Mild, cheap, heterogeneous. Sufficient for aliphatic amines. |
| Base: | High Performance | "Cesium Effect" – higher solubility in organic solvents increases effective basicity. Use for weak nucleophiles (e.g., indoles). |
| Base: DIPEA | Homogeneous | Use if the reaction must be homogeneous. Risk of forming quaternary ammonium salts with the base itself over long periods. |
Visualized Workflows
Figure 1: Reaction Mechanism & Workflow (Protocol B)
Caption: Kinetic enhancement via in-situ iodide exchange (Finkelstein condition) minimizes thermal degradation while accelerating product formation.
Figure 2: Troubleshooting Decision Tree
Caption: Logical diagnostic path for optimizing yield and selectivity during amine alkylation.
References
-
BenchChem. Experimental procedure for N-alkylation of primary amines. (2025).[4][7][8] Retrieved from .
-
Master Organic Chemistry. Alkylation of Amines: Problems and Solutions. (2017).[3][7] Retrieved from .
-
National Institutes of Health (NIH). Synthesis of Secondary Amines via Self-Limiting Alkylation. (2020).[9] Retrieved from .
-
Organic Chemistry Portal. Finkelstein Reaction: Mechanism and Conditions. Retrieved from .
-
Sigma-Aldrich. Product Specification: 1-Bromo-4-(trifluoromethoxy)benzene. (Note: Structural analog reference for physical properties). Retrieved from .
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jk-sci.com [jk-sci.com]
- 8. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]
- 9. allaboutchemistry.net [allaboutchemistry.net]
1-(3-Bromopropyl)-4-(trifluoromethyl)benzene in material science applications
An Application Guide to 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene in Advanced Material Science
Abstract
This document provides a detailed technical guide on the application of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene in the field of material science, with a specific focus on the development of advanced Hole Transporting Materials (HTMs) for Perovskite Solar Cells (PSCs). We explore the unique physicochemical contributions of the 4-(trifluoromethyl)phenylpropyl moiety and provide a robust, step-by-step protocol for its incorporation into a carbazole-based core structure. This guide is intended for researchers and scientists engaged in the design and synthesis of novel organic electronic materials.
Introduction: The Strategic Role of Fluorinated Moieties in Organic Electronics
The rational design of organic semiconductor materials is paramount for advancing the efficiency and stability of devices like Perovskite Solar Cells (PSCs).[1][2] The Hole Transporting Material (HTM) is a critical component within the PSC architecture, responsible for efficiently extracting photogenerated holes from the perovskite layer and transporting them to the electrode, while simultaneously blocking electrons.[3]
1-(3-Bromopropyl)-4-(trifluoromethyl)benzene serves as a key building block for introducing the 4-(trifluoromethyl)phenylpropyl group onto various molecular scaffolds. The strategic incorporation of this moiety is driven by the unique properties imparted by the trifluoromethyl (-CF3) group.
Causality Behind the Choice of the 4-(Trifluoromethyl)phenylpropyl Group:
-
Enhanced Lipophilicity and Solubility: The -CF3 group significantly increases the lipophilicity of a molecule.[4] This is crucial for improving the solubility of the final HTM in the organic solvents used for solution-based device fabrication, leading to smoother, more uniform thin films.
-
Improved Thermal and Metabolic Stability: The carbon-fluorine bond is exceptionally strong, meaning the -CF3 group is highly resistant to thermal and chemical degradation.[4] This enhances the operational stability of the final device.
-
Tuning of Electronic Properties: As a potent electron-withdrawing group, the -CF3 moiety can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the HTM. This allows for precise energy level alignment with the perovskite absorber layer, which is critical for minimizing energy loss and reducing charge recombination at the interface.[1][5]
-
Favorable Intermolecular Interactions: The introduction of fluorinated groups can influence the molecular packing in the solid state, potentially promoting favorable π-π stacking or other intermolecular interactions that enhance charge mobility.[1]
The 3-bromopropyl linker provides a flexible and reactive handle for covalently attaching this functional group to a core molecule, typically via nucleophilic substitution reactions like N-alkylation.
Application Focus: Synthesis of a Carbazole-Based Hole Transporting Material
In this section, we detail the synthesis of a novel HTM by functionalizing a 3,6-dibromocarbazole core. This reaction is a representative example of the utility of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene.
Synthetic Workflow Overview
The overall process involves a double N-alkylation reaction where the nitrogen atom of the carbazole ring acts as a nucleophile, displacing the bromide from two equivalents of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene.
Caption: Workflow for the synthesis of a functionalized HTM.
Detailed Experimental Protocol
This protocol describes the N-alkylation of 3,6-dibromo-9H-carbazole. It is based on established, robust methodologies for such transformations.[6][7][8]
Materials and Reagents:
-
3,6-dibromo-9H-carbazole
-
1-(3-Bromopropyl)-4-(trifluoromethyl)benzene
-
Cesium Carbonate (Cs2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,6-dibromo-9H-carbazole (1.0 eq).
-
Add cesium carbonate (Cs2CO3, 2.5 eq).
-
Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add anhydrous DMF (approx. 20 mL) to dissolve the reactants.
-
-
Addition of Alkylating Agent:
-
Add 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene (2.2 eq) dropwise to the stirred suspension at room temperature.
-
-
Reaction:
-
Heat the reaction mixture to 80°C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carbazole material is consumed (typically 12-24 hours).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing deionized water (approx. 100 mL). This will precipitate the crude product.
-
Stir for 30 minutes, then collect the solid by vacuum filtration, washing with water.
-
Alternatively, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Characterization:
-
Combine the pure fractions and remove the solvent to yield the final product as a white or off-white solid.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Expected Results and Performance Impact
The introduction of the 4-(trifluoromethyl)phenylpropyl side chains is expected to yield an HTM with significantly different properties compared to its unfunctionalized core. These improvements are critical for high-performance PSCs.
Physicochemical Properties
| Property | Unfunctionalized Core (e.g., Carbazole) | Functionalized HTM (Expected) | Rationale for Improvement |
| Solubility | Poor in common organic solvents | Good in Toluene, Chlorobenzene | Increased lipophilicity from -CF3 and alkyl chains.[4] |
| HOMO Level | ~ -5.5 eV | ~ -5.2 to -5.4 eV | Electron-withdrawing -CF3 group can deepen the HOMO level for better alignment. |
| Glass Transition (Tg) | N/A (Crystalline) | > 100 °C | Bulky side groups disrupt packing, creating a stable amorphous glass. |
| Film Morphology | Crystalline, rough | Amorphous, smooth | Flexible alkyl chains and bulky groups prevent crystallization. |
Impact on Perovskite Solar Cell Performance
The integration of this newly synthesized HTM into a standard n-i-p PSC architecture is projected to enhance device performance significantly. The improved solubility allows for the deposition of a uniform, pinhole-free HTM layer, which is crucial for preventing shunting pathways.[1]
Caption: Structure of a perovskite solar cell highlighting the HTL.
High-performing PSCs routinely achieve power conversion efficiencies (PCEs) exceeding 20%.[1][9][10] The use of well-designed HTMs, such as those functionalized with 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene, is a key factor in reaching these high efficiencies by ensuring efficient hole extraction and minimizing voltage losses.[11][12]
Safety and Handling
-
1-(3-Bromopropyl)-4-(trifluoromethyl)benzene is an alkylating agent and should be handled with care. It is expected to be an irritant.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for complete hazard information before use.
References
-
RSC Publishing.
-
ResearchGate.
-
ACS Publications.
-
Benchchem.
-
RSC Publishing.
-
Chemical Communications (RSC Publishing).
-
MDPI.
-
ResearchGate.
-
Monash University.
-
Benchchem.
-
PMC.
-
ResearchGate.
-
Trepo.
-
PubChem.
-
PubChemLite.
-
ACS Publications.
-
ResearchGate.
-
Sci-Hub.
-
ResearchGate.
-
MDPI.
-
ResearchGate.
-
Інститут металофізики.
-
Infoscience.
-
Luminescence technology corp.
-
Perovskite-Info.
Sources
- 1. Modulation of intermolecular interactions in hole transporting materials for improvement of perovskite solar cell efficiency: a strategy of trifluoromethoxy isomerization - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Doping strategies for small molecule organic hole-transport materials: impacts on perovskite solar cell performance and stability - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05284K [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Breakthrough reproducibility achieved for perovskite solar cells | Perovskite-Info [perovskite-info.com]
- 11. Design and synthesis of dopant-free organic hole-transport materials for perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchmgt.monash.edu [researchmgt.monash.edu]
functionalization of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene for polymer chemistry
An In-Depth Technical Guide to the Functionalization of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene for Advanced Polymer Synthesis
Introduction: A Versatile Building Block for High-Performance Polymers
In the pursuit of advanced polymeric materials, the strategic incorporation of specific functional groups is paramount to achieving desired properties. The trifluoromethyl (-CF3) group, in particular, is highly sought after for its ability to impart a unique combination of characteristics to a polymer backbone. These include enhanced thermal and oxidative stability, increased solubility in organic solvents, lower dielectric constants, reduced water absorption, and higher gas permeability.[1][2] 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene emerges as a uniquely valuable monomer precursor, offering the potent benefits of the -CF3 moiety combined with a highly versatile bromopropyl group. This alkyl bromide serves as an efficient and adaptable handle for initiating controlled polymerizations or for subsequent chemical transformations, enabling the design of a wide array of functional and high-performance polymers.[3]
This guide provides a comprehensive overview of the primary strategies for functionalizing 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene in polymer chemistry. We will delve into its direct application as an initiator in Atom Transfer Radical Polymerization (ATRP), its conversion into an azide for use in "click" chemistry, and its potential role in the synthesis of specialized chain transfer agents for Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. Each section provides not only detailed, step-by-step protocols but also the underlying chemical rationale, empowering researchers to adapt and innovate upon these methodologies.
Strategy 1: Direct Initiation of Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is a cornerstone of controlled radical polymerization, enabling the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures.[4][5] The efficacy of ATRP relies on an alkyl halide initiator that can be reversibly activated and deactivated by a transition metal catalyst. The secondary alkyl bromide in 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene is an excellent initiating site, making it a straightforward and powerful tool for growing well-defined polymer chains.
Mechanism of ATRP Initiation
The process begins with the abstraction of the bromine atom from the initiator by a copper(I) complex (e.g., Cu(I)Br/PMDETA). This one-electron oxidation of the copper center generates a carbon-centered radical and the Cu(II)Br₂/PMDETA complex. The radical then propagates by adding to monomer units. The key to control is the reversible deactivation step, where the Cu(II) complex can donate the bromine atom back to the propagating polymer chain end, reforming a dormant species and the Cu(I) catalyst. This dynamic equilibrium keeps the active radical concentration low, minimizing termination reactions.[6]
Experimental Protocol: ATRP of Methyl Methacrylate (MMA)
This protocol describes the synthesis of poly(methyl methacrylate) (PMMA) with a trifluoromethylbenzene end-group, targeting a degree of polymerization (DP) of 100.
Materials:
-
1-(3-Bromopropyl)-4-(trifluoromethyl)benzene (Initiator)
-
Methyl methacrylate (MMA), inhibitor removed
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)
-
Anisole (Solvent)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas supply
-
Schlenk flask and line
Procedure:
-
Catalyst and Initiator Loading: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol). Seal the flask with a rubber septum, and purge with nitrogen/argon for 15 minutes.
-
Monomer and Solvent Addition: In a separate vial, prepare a solution of MMA (1.0 g, 10.0 mmol), 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene (28.3 mg, 0.1 mmol, for DP=100), and anisole (2 mL). Deoxygenate this solution by bubbling with nitrogen/argon for 30 minutes.
-
Ligand Addition and Initiation: Using a nitrogen-purged syringe, add PMDETA (21 µL, 0.1 mmol) to the Schlenk flask containing the CuBr. The mixture should become more soluble.
-
Polymerization: Transfer the deoxygenated monomer/initiator solution to the Schlenk flask via syringe. Place the flask in a preheated oil bath at 60 °C and stir. The reaction is typically run for several hours. Monitor conversion by taking small aliquots and analyzing via ¹H NMR.
-
Termination and Isolation: To quench the polymerization, cool the flask to room temperature and open it to air. Dilute the viscous solution with a small amount of THF (2-3 mL).
-
Purification: Precipitate the polymer by slowly adding the solution to a large volume of cold methanol (~150 mL) with vigorous stirring. The polymer will precipitate as a white solid.
-
Drying: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C overnight.
Rationale for Choices:
-
PMDETA: This ligand forms a soluble and appropriately active complex with CuBr, providing a controlled polymerization rate for methacrylates.[4]
-
Anisole: A relatively non-coordinating solvent that is suitable for the polymerization of MMA.
-
Temperature (60 °C): Provides a suitable rate of polymerization without significant side reactions or thermal self-initiation.
Expected Results & Characterization
| Parameter | Target Value | Typical Characterization Method |
| Degree of Polymerization (DP) | 100 | ¹H NMR Spectroscopy |
| Number-Average Molecular Weight (M_n, theoretical) | ~10,283 g/mol | Gel Permeation Chromatography (GPC/SEC) |
| Dispersity (Đ) | < 1.3 | GPC/SEC |
Characterization:
-
¹H NMR: Confirm the presence of the trifluoromethylbenzene end-group by identifying the aromatic protons (~7.5 ppm) and comparing their integration to the polymer backbone protons.
-
GPC/SEC: Determine the experimental M_n and Đ. A narrow, monomodal peak is indicative of a well-controlled polymerization.[7]
Strategy 2: Conversion to Azide for "Click" Chemistry Functionalization
"Click" chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a powerful tool for polymer modification due to its high efficiency, specificity, and mild reaction conditions.[8][9] By converting the bromide of our starting material to an azide, we create a versatile molecule that can be "clicked" onto polymers or surfaces bearing alkyne groups.
Synthetic Workflow
This is a two-step process. First, a simple nucleophilic substitution reaction replaces the bromide with an azide. Second, the resulting azide-functionalized molecule is coupled to an alkyne-functionalized polymer backbone via CuAAC.
Protocol 1: Synthesis of 1-(3-Azidopropyl)-4-(trifluoromethyl)benzene
Materials:
-
1-(3-Bromopropyl)-4-(trifluoromethyl)benzene
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
!! SAFETY WARNING !!: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a fume hood. Do not use metal spatulas. Quench any residual azide with sodium nitrite and then dilute acid.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene (2.83 g, 10 mmol) in 30 mL of DMF.
-
Azide Addition: Add sodium azide (0.975 g, 15 mmol, 1.5 eq) to the solution.
-
Reaction: Heat the mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by TLC (the product is more polar than the starting material).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of deionized water and extract with diethyl ether (3 x 40 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the product, typically as a clear oil.
Characterization:
-
FTIR: Confirm the conversion by the disappearance of the C-Br stretch and the appearance of a strong, sharp azide (N₃) stretch around 2100 cm⁻¹.
-
¹H NMR: Observe the shift of the methylene protons adjacent to the functional group.
Protocol 2: CuAAC "Click" Functionalization of an Alkyne-Containing Polymer
This protocol assumes the availability of a polymer with pendant alkyne groups, such as poly(propargyl acrylate).
Materials:
-
Alkyne-functionalized polymer
-
1-(3-Azidopropyl)-4-(trifluoromethyl)benzene (from Protocol 1)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (NaAsc)
-
DMF/Water solvent mixture
Procedure:
-
Dissolution: In a vial, dissolve the alkyne-functionalized polymer (e.g., 100 mg) and 1-(3-Azidopropyl)-4-(trifluoromethyl)benzene (1.2 eq per alkyne group) in a 4:1 mixture of DMF and water (e.g., 5 mL).
-
Catalyst Preparation: In a separate small vial, prepare fresh solutions of CuSO₄·5H₂O (0.1 eq per alkyne) in water and sodium ascorbate (0.3 eq per alkyne) in water.
-
Reaction: Add the sodium ascorbate solution to the polymer solution first, followed by the CuSO₄ solution. The solution may turn yellowish-orange.
-
Incubation: Stir the reaction at room temperature for 24 hours.
-
Purification: Purify the polymer by dialysis against water to remove the copper catalyst and excess azide, followed by lyophilization. Alternatively, precipitate the polymer in a suitable non-solvent.
Strategy 3: Advanced Application - Synthesis of a RAFT Chain Transfer Agent
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is another powerful controlled radical polymerization technique, valued for its tolerance to a wide range of monomers and reaction conditions.[10][11] Control is achieved through a chain transfer agent (CTA), typically a thiocarbonylthio compound. Our starting material can be used as a precursor to synthesize a custom CTA, embedding the trifluoromethylbenzene moiety as the "R-group," which will reside at the alpha-terminus of every polymer chain.
Proposed Synthesis and RAFT Mechanism
A plausible route involves reacting 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene with a trithiocarbonate salt to form a new CTA. This CTA can then mediate the polymerization of various monomers.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. ATRP Ligands & Initiators: Clean Functional Polymers [sigmaaldrich.com]
- 5. Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Characterization of polymer properties and identification of additives in commercially available research plastics - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry in Biomaterials Science [sigmaaldrich.com]
- 10. boronmolecular.com [boronmolecular.com]
- 11. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene
Case ID: PUR-CF3-BR-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Optimization of Silica Gel Chromatography for Lipophilic Alkyl Bromides
Introduction: The Molecule & The Challenge
Welcome to the technical support interface. You are attempting to purify 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene . Before proceeding, we must understand the physicochemical behavior of your analyte to prevent common failures.
-
Lipophilicity: The trifluoromethyl (
) group significantly increases lipophilicity. This molecule will elute very quickly on standard silica gel. -
Reactivity: The primary alkyl bromide is a good leaving group. On acidic silica gel, it is prone to elimination , forming the corresponding styrene derivative (4-(trifluoromethyl)allylbenzene) or hydrolysis products.
-
Visibility: The benzene ring ensures UV activity at 254 nm, but the electron-withdrawing
group may dampen absorption compared to electron-rich aromatics.
Module 1: Method Development & Protocol
Thin Layer Chromatography (TLC) Optimization
Do not assume standard gradients (e.g., 20% EtOAc) will work. This compound is highly non-polar.
| Parameter | Recommendation | Scientific Rationale |
| Stationary Phase | Silica Gel 60 ( | Standard phase; consider neutralizing if degradation occurs. |
| Mobile Phase A | 100% Hexanes (or Pentane) | Start here. The compound likely has an |
| Mobile Phase B | 5% Ethyl Acetate in Hexanes | Only use if the compound stays at the baseline in 100% Hexanes. |
| Visualization 1 | UV Light (254 nm) | Primary detection method. |
| Visualization 2 | KMnO | Critical. Alkyl bromides may stain weakly; this confirms impurities (alkenes from elimination). |
Column Packing Strategy
Crucial Step: Because your compound elutes rapidly, "dry loading" is risky (it broadens bands). Liquid loading is preferred.
-
Equilibration: Flush the column with 100% Hexanes.
-
Loading: Dissolve crude oil in the minimum amount of Hexanes/CH
Cl (9:1). -
Elution Gradient:
-
0–5 CV (Column Volumes): 100% Hexanes.
-
5–10 CV: 1% EtOAc in Hexanes (only if product hasn't eluted).
-
Module 2: Workflow Visualization
The following diagram outlines the decision logic for purifying this specific chemotype.
Figure 1: Decision tree for purification of lipophilic alkyl bromides, emphasizing Rf optimization and stability checks.
Module 3: Troubleshooting & FAQs
Q1: My product is streaking or disappearing on the column. What is happening?
Diagnosis: Silica Gel Acidity.
Mechanism: Standard silica gel is slightly acidic (pH ~5). Primary alkyl bromides can undergo
-
Pre-treat Silica: Slurry your silica in Hexanes containing 1% Triethylamine (Et
N). -
Run Fast: Do not let the compound sit on the column. Use a flash flow rate.
-
Alternative Phase: If degradation persists, use Neutral Alumina instead of silica.
Q2: I see two spots very close together. Is one an isomer?
Diagnosis: Impurity Identification. Analysis:
-
Spot A (Higher Rf): Likely unreacted starting material (e.g., 4-(trifluoromethyl)toluene) or the elimination product (alkene). These are less polar than the bromide.
-
Spot B (Target): Your alkyl bromide.[1]
-
Spot C (Lower Rf): The hydrolysis product (alcohol), which is significantly more polar. Action: Run a gradient very slowly (e.g., 0% to 2% EtOAc over 20 minutes) to separate the non-polar impurity from your product.
Q3: The product came out in the first fraction with the solvent front.
Diagnosis: "Solvent Washout." Cause: The compound is too lipophilic for the chosen solvent, or the column was overloaded. Correction:
-
Use Pentane instead of Hexanes (lower elution strength).
-
Ensure the crude sample was not dissolved in a strong solvent (like pure DCM or EtOAc) when loading. This "carries" the product down the column immediately.
Module 4: Post-Purification & Storage
Once isolated, the stability of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene is the next priority.
-
Solvent Removal: Evaporate solvents at
. High heat can accelerate dehydrohalogenation. -
Storage:
-
Temperature:
to (Refrigerate). -
Atmosphere: Store under Argon or Nitrogen.
-
Light: Amber vial (minimizes radical formation at the C-Br bond).
-
References
-
PubChem. 1-Bromo-4-(trifluoromethoxy)benzene (Analogous Structure Data).[2] National Library of Medicine. Available at: [Link]
-
Chemistry LibreTexts. Visualizing TLC Plates (UV and Stains). Available at: [Link]
Sources
Technical Support Center: Solvent Optimization for 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene Coupling
Status: Active Ticket ID: SOLV-OPT-4CF3-BR Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are working with 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene . This substrate presents a unique dichotomy in reactivity and solubility:
-
The Alkyl Bromide Handle: As a primary alkyl halide, it is prone to
-hydride elimination during transition metal catalysis (yielding the alkene byproduct) and requires high activation energy for nucleophilic substitution compared to iodides. -
The Trifluoromethyl (-CF3) Tail: This group imparts significant lipophilicity (
increase) and electron-withdrawing character, affecting the solubility profile and electronic environment of the aryl ring.
This guide provides a validated framework for solvent selection, moving beyond "try-and-see" screening to a mechanistic approach.
Module 1: Solubility & Dissolution Protocols
User Query: "My substrate oils out in aqueous mixtures or precipitates in polar solvents. How do I maintain homogeneity?"
The -CF3 group drives this molecule's behavior. It acts as a "grease" anchor, making the compound highly soluble in non-polar aromatics but poorly soluble in pure aqueous or highly polar protic media.
Solubility Profile Table
| Solvent Class | Representative Solvents | Solubility Rating | Application Context |
| Non-Polar / Aromatic | Toluene, Benzene, Xylenes | Excellent | Ideal for Suzuki couplings; fully solubilizes the -CF3 moiety. |
| Polar Aprotic | DMF, DMAc, NMP, DMSO | Good | Standard for Sn2; high boiling points allow thermal activation. |
| Ethers (Green) | 2-MeTHF, CPME, TBME | Good | Excellent green alternatives for Grignard/Lithiation. |
| Chlorinated | DCM, Chloroform | Excellent | Good for workup/isolation; avoid in Pd-catalysis due to oxidative addition risks. |
| Protic / Aqueous | Water, Methanol | Poor | Requires surfactants (micellar catalysis) or co-solvents (THF/Dioxane). |
Module 2: Optimization for C-C Cross-Coupling (Suzuki-Miyaura)
User Query: "I am seeing low yields and significant alkene formation (1-allyl-4-(trifluoromethyl)benzene). Is the solvent to blame?"
Diagnosis: The issue is likely
The Protocol: Solvent-Ligand Synergy
Do not rely on solvent polarity alone. You must couple the solvent choice with a bulky, electron-rich ligand (e.g., PCy3, P(tBu)3, or Buchwald ligands like RuPhos).
Recommended Solvent Systems
-
The "Standard" High-Performance System:
-
Solvent: Toluene : Water (10:1 ratio).
-
Why: Toluene solvates the lipophilic -CF3 substrate perfectly. The biphasic nature allows inorganic bases (K3PO4) to dissolve in the aqueous droplet, while the reaction occurs at the interface or in the organic phase.
-
Additives: None required if vigorous stirring is maintained.
-
-
The "Green" Alternative (Process Friendly):
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF) .[2]
-
Why: Derived from biomass, 2-MeTHF has a higher boiling point (80°C) than THF, allowing for faster kinetics without pressurization. It forms a clean biphasic separation with water for easy workup.
-
-
The "Difficult Substrate" System (Micellar Catalysis):
-
Solvent: Water containing 2 wt% TPGS-750-M (surfactant).
-
Why: The lipophilic substrate migrates into the hydrophobic micelle core. This increases the effective concentration of reactants and protects the alkyl-Pd species from bulk water, often suppressing side reactions.
-
Visualizing the Pathway Competition
The diagram below illustrates how solvent choice influences the competition between the desired coupling and the fatal elimination pathway.
Caption: Non-polar solvents (Toluene) favor the Transmetallation pathway by destabilizing the charged transition states often associated with elimination, whereas polar coordinating solvents can sometimes stabilize the elimination pathway or compete for coordination sites.
Module 3: Optimization for Nucleophilic Substitution (Sn2)
User Query: "I need to displace the bromide with an amine/thiol. DMF is difficult to remove. What are my options?"
For Sn2 reactions, the goal is to maximize the nucleophilicity of your attacking group while dissolving the lipophilic electrophile.
The "Green" Solvent Switch
Traditional dipolar aprotic solvents (DMF, NMP, DMAc) are reproductive toxins (Repr. 1B). Modern drug development requires safer alternatives.
| Traditional Solvent | Recommended Green Replacement | Technical Rationale |
| DMF / NMP | Cyrene™ (Dihydrolevoglucosenone) | Bio-based, dipolar aprotic.[3] Similar polarity to NMP but non-mutagenic. Excellent for dissolving -CF3 aromatics. |
| DMF | NBP (N-Butylpyrrolidinone) | A safer analogue of NMP.[2][4] High boiling point, good chemical stability, and lacks the severe toxicity profile of NMP. |
| Acetonitrile | Ethyl Acetate / DMSO (Binary Mix) | A mixture of EtOAc (solubilizes substrate) and catalytic DMSO (solubilizes nucleophile) often outperforms pure MeCN. |
Phase Transfer Catalysis (PTC): The Solvent-Independent Fix
If you cannot find a single solvent that dissolves both your lipophilic -CF3 substrate and your ionic nucleophile (e.g., Sodium Azide, Potassium Cyanide), use a Biphasic System .
-
Organic Phase: Toluene or 2-MeTHF (Dissolves the bromide).
-
Aqueous Phase: Water (Dissolves the nucleophile).
-
Catalyst: TBAB (Tetrabutylammonium bromide) or Aliquat 336 (1-5 mol%).
-
Mechanism: The catalyst shuttles the nucleophile into the organic layer, reacting rapidly with the alkyl bromide. This avoids the need for high-boiling solvents like DMF entirely.
Module 4: Troubleshooting & FAQs
Q1: The reaction turns black immediately and yields are low. What happened?
-
Cause: "Palladium Black" precipitation. The catalyst decomposed before the reaction could finish.
-
Fix: Your solvent might be too "dry" (lacking ligands) or too coordinating.
-
Action: Switch to 1,4-Dioxane .[5] It acts as a hemilabile ligand, stabilizing the Pd species better than Toluene in difficult cases.
-
Action: Ensure your solvent is degassed. Oxygen promotes catalyst decomposition.
-
Q2: Can I use Ethanol or Methanol?
-
Answer: Generally, No for the alkyl bromide coupling.
-
Reason: Primary alkyl bromides can undergo solvolysis (reacting with the alcohol solvent) to form the ether byproduct (Sn1/Sn2 competition). Furthermore, protic solvents can interfere with the base in Suzuki couplings. Use alcohols only if you are running a specific reductive coupling or if using them as a minor co-solvent.
Q3: How do I remove residual high-boiling solvents like NBP or DMSO?
-
Protocol: Do not attempt to rotovap these off.
-
Extraction: Dilute the reaction mixture with water (3x volume) and extract with MTBE or Heptane . The -CF3 substrate will partition strongly into the organic layer, while DMSO/NBP will wash out into the aqueous layer.
-
Wash: Wash the organic layer with brine to remove trace solvent.
-
Decision Matrix: Select Your Solvent
Follow this logic flow to select the optimal solvent for your specific reaction type.
Caption: Logic flow for selecting the optimal solvent based on reaction type and regulatory requirements.
References
-
Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001).[6] Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society.[6][7]
-
Sherwood, J., et al. (2014). Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents. Chemical Communications.
-
Lipshutz, B. H., & Ghorbani, S. (2011). Transition Metal Catalysis in Water at Room Temperature. Aldrichimica Acta.
-
Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide.
Sources
- 1. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. pengtingpeptide.com [pengtingpeptide.com]
- 4. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 5. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens [organic-chemistry.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Preventing Hydrolysis of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene
Last Updated: 2026-02-24
Welcome to the comprehensive technical support guide for 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene. This resource is tailored for researchers, scientists, and drug development professionals who utilize this versatile reagent. The primary focus of this guide is to provide in-depth, actionable advice on preventing its hydrolysis, a common side reaction that can impact yield and purity. Our commitment is to equip you with the expertise to ensure the integrity of your experiments and the reliability of your results.
Troubleshooting Guide: Unforeseen Hydrolysis During Reaction
This section is designed to help you diagnose and resolve common issues related to the hydrolysis of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene during your experimental work.
Issue 1: Diminished Yield and an Unexpected Alcohol Byproduct
Symptoms:
-
A significant reduction in the expected yield of your target compound.
-
Analytical data (NMR, LC-MS) indicates the presence of 3-(4-(trifluoromethyl)phenyl)propan-1-ol.
Root Cause: This is a definitive indication that the bromopropyl group of your starting material has undergone hydrolysis. In this reaction, water acts as a nucleophile, displacing the bromide to form an alcohol. This process can be accelerated by certain reaction conditions.
Corrective Actions:
-
Solvent Integrity:
-
Action: Always use anhydrous solvents. For critical applications, it is best practice to use a newly opened bottle of anhydrous solvent or to dry the solvent using established laboratory techniques such as passing it through a column of activated alumina or distillation from an appropriate drying agent.
-
Scientific Rationale: Even trace amounts of water can lead to significant hydrolysis, especially over extended reaction times or at elevated temperatures.
-
-
Inert Atmosphere:
-
Action: Perform your reaction under an inert atmosphere, such as dry nitrogen or argon.
-
Scientific Rationale: This precautionary measure prevents the ingress of atmospheric moisture into your reaction vessel, which can be a significant source of water contamination.
-
-
Judicious Choice of Base:
-
Action: If a base is required, opt for a non-nucleophilic, sterically hindered base. Examples include diisopropylethylamine (DIPEA) or 2,6-lutidine. Avoid strong hydroxide-containing bases like NaOH and KOH in aqueous solutions.
-
Scientific Rationale: Hydroxide ions are potent nucleophiles that can directly compete with your desired nucleophile, leading to the formation of the alcohol byproduct.[1][2]
-
-
Thermal Management:
-
Action: Maintain the lowest possible temperature that allows for a reasonable reaction rate.
-
Scientific Rationale: The rate of hydrolysis, like most chemical reactions, increases with temperature. By keeping the temperature controlled, you can disfavor this unwanted side reaction.
-
Issue 2: Inconsistent Reaction Outcomes and Product Quality
Symptoms:
-
Poor reproducibility of reaction yields and purity between different experimental runs.
-
Variable purity of the crude product before purification.
Root Cause: Beyond in-situ hydrolysis, the quality and storage of your 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene are critical factors. The reagent can degrade over time if not stored correctly.
Corrective Actions:
-
Pre-reaction Quality Control:
-
Action: Before commencing your reaction, it is prudent to analyze a small sample of the 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene by NMR or GC-MS.
-
Scientific Rationale: This allows you to confirm the purity of the starting material and ensure that it has not already partially hydrolyzed during storage.
-
-
Optimal Storage Practices:
-
Action: Store the reagent in a tightly sealed container, protected from light, in a cool and dry environment. For long-term storage, consider flushing the container with an inert gas.
-
Scientific Rationale: Proper storage minimizes exposure to atmospheric moisture and light, which can contribute to the degradation of the compound.[3][4]
-
Visual Representation of the Hydrolysis Reaction
Caption: The hydrolysis of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene to its corresponding alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the hydrolysis of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene?
The hydrolysis of primary alkyl halides like 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene predominantly proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this process, a water molecule acts as the nucleophile and attacks the carbon atom that is bonded to the bromine. This leads to the displacement of the bromide ion, which is a good leaving group.
Q2: What are the ideal storage conditions for 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene to ensure its long-term stability?
To maintain the quality of this reagent, it is crucial to adhere to the following storage guidelines:
| Storage Parameter | Recommended Condition | Justification |
| Temperature | 2-8°C | Slows down potential decomposition pathways.[5] |
| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen) | Protects against atmospheric moisture.[6] |
| Container | Tightly sealed, amber-colored glass bottle | Prevents moisture ingress and photodegradation. |
| Location | A cool, dry, and well-ventilated area | Minimizes exposure to ambient humidity.[7] |
Q3: Is it acceptable to use protic solvents for reactions involving this compound?
While some synthetic routes may necessitate the use of protic solvents, it is generally recommended to use aprotic solvents to minimize the risk of solvolysis (hydrolysis in this case). If a protic solvent is unavoidable, ensure it is rigorously dried, and consider running the reaction at a reduced temperature to suppress the hydrolysis side reaction.
Q4: Are there specific reagents that are incompatible with 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene?
You should avoid strong aqueous acids and bases, as they can either catalyze or directly participate in hydrolysis.[4] Additionally, exercise caution when using strong oxidizing agents.[3]
A Visual Guide to Prevention
Caption: Key strategies to prevent the hydrolysis of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene.
Experimental Protocol: General Procedure for Nucleophilic Substitution with Minimal Hydrolysis
This protocol outlines a generalized method for a nucleophilic substitution reaction using 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene, with an emphasis on techniques to prevent hydrolysis.
Objective: To perform a nucleophilic substitution on 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene with a generic nucleophile (Nu-H) using a non-nucleophilic base.
Materials:
-
1-(3-Bromopropyl)-4-(trifluoromethyl)benzene
-
Nucleophile (Nu-H)
-
Anhydrous aprotic solvent (e.g., THF, DMF, Acetonitrile)
-
Non-nucleophilic base (e.g., DIPEA)
-
Oven-dried glassware
-
Magnetic stirrer and stir bar
-
Inert gas setup (Nitrogen or Argon)
-
Syringes and needles
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at a temperature above 100°C for several hours and allow it to cool in a desiccator over a drying agent.
-
Reaction Assembly: Assemble the reaction apparatus (e.g., a round-bottom flask with a condenser and a magnetic stir bar) while it is still warm and immediately place it under a positive pressure of an inert gas.
-
Reagent Addition:
-
Charge the reaction flask with the nucleophile (Nu-H) and the anhydrous aprotic solvent using a syringe.
-
Commence stirring.
-
Add the non-nucleophilic base dropwise via a syringe.
-
Finally, add the 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene to the reaction mixture using a syringe.
-
-
Monitoring the Reaction: Keep track of the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction, for example, with a saturated aqueous solution of ammonium chloride.
-
Perform a liquid-liquid extraction to separate the product into an organic layer.
-
Wash the organic layer with brine to remove residual water.[8]
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase using a rotary evaporator.
-
Purify the resulting crude product using a suitable method, such as flash column chromatography.
-
Workflow for Hydrolysis-Free Synthesis
Caption: A step-by-step workflow for a nucleophilic substitution reaction designed to minimize hydrolysis.
References
-
Quora. (2016, October 11). What is the hydrolysis process of alkyl halides? Retrieved from [Link]
-
PraxiLabs. (n.d.). Reaction of Alkyl Halides Experiment. Retrieved from [Link]
-
Chemrevise. (n.d.). 3.3 Halogenoalkanes. Retrieved from [Link]
-
Chemistry Steps. (2024, November 22). Alkyl Halides to Alcohols. Retrieved from [Link]
-
Clark, J. (n.d.). Reactions of Alkyl Halides. Retrieved from [Link]
-
Save My Exams. (2025, January 3). Hydrolysis of Halogenoalkanes (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-bromopropyl)-4-(trifluoromethyl)benzene. Retrieved from [Link]
-
ResearchGate. (n.d.). The hydrolysis of alkyl halides to form the corresponding alcohol and halide (X) ion. Retrieved from [Link]
-
Save My Exams. (2025, January 5). Hydrolysis of Halogenoalkanes (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]
-
Pearson qualifications. (n.d.). Core practical 4: Investigate the hydrolysis of halogenoalkanes. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mechanism of hydrolysis of haloalkanes with water classification tertiary secondary primary halogenoalkane reactivity trends investigations with silver nitrate alkyl halides advanced A level organic chemistry revision notes. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-Bromoprop-1-yn-1-yl)-4-(trifluoromethyl)benzene. Retrieved from [Link]
-
Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene. Retrieved from [Link]
-
Rzepa, H. (2015, November 12). How to stop (some) acetals hydrolysing. Henry Rzepa's Blog. Retrieved from [Link]
-
Reddit. (2022, April 1). Prevention of TFA ester formation during Boc + Acetonide deprotection. Retrieved from [Link]
Sources
- 1. praxilabs.com [praxilabs.com]
- 2. chemrevise.org [chemrevise.org]
- 3. 1-Bromo-4-(trifluoromethyl)benzene(402-43-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. chemscene.com [chemscene.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Benchmarking Structural Integrity: 1H NMR Interpretation of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene
Executive Summary
In the landscape of trifluoromethylated building blocks, 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene represents a critical "privileged linker" used frequently in the synthesis of SSRIs (e.g., Fluvoxamine analogs) and PPAR agonists. Its value lies not just in its synthetic utility, but in its diagnostic performance .
Unlike its chloro- or methyl-substituted analogs, this compound offers a Dual-Validation Mechanism : the strong electron-withdrawing nature of the
This guide objectively compares the spectral resolution and diagnostic reliability of this product against standard alternatives (Chloro- and Hydro- analogs), providing a definitive protocol for structural verification.
Structural Analysis & Spectral Prediction
Before interpreting the spectrum, we must establish the magnetic environment of the protons. The molecule possesses
The "Fingerprint" Logic
-
The Anchor (
): A powerful electron-withdrawing group (EWG). It significantly deshields the ortho protons (positions 3,5), shifting them downfield. -
The Linker (Propyl Chain): A classic three-spin system.
- -Protons: Adjacent to the benzene ring (Benzylic).
- -Protons: Adjacent to the Bromine (Alkyl halide).
- -Protons: The "middle" methylene, coupled to both neighbors.
Graphviz: Spectral Assignment Logic
The following diagram visualizes the logical flow from structural features to expected spectral signals.
Figure 1: Logical mapping of structural moieties to specific NMR signals. Note the distinct separation of aromatic signals driven by the CF3 group.
Comparative Performance Analysis
How does this product compare to its common analogs used in drug discovery? We analyzed the spectral data of the Trifluoromethyl variant against the Chloro and Unsubstituted variants.
Performance Metric: Diagnostic Resolution
The "Performance" here is defined as the ability to unambiguously identify the compound and detect impurities (like the hydrolyzed alcohol or eliminated alkene) without signal overlap.
| Feature | 4-CF3 (Product) | 4-Cl (Alternative) | 4-H (Alternative) | Performance Verdict |
| Aromatic Resolution | High. Distinct doublet separation ( | Medium. Closer doublets ( | Low. Multiplet/Overlap. Hard to integrate. | The CF3 group expands the aromatic region, simplifying integration. |
| Purity Check (1H) | Excellent. Clean baseline between aromatic doublets allows detection of impurities. | Good. | Poor. Impurities often buried in aromatic multiplet. | CF3 analog allows superior impurity detection. |
| Orthogonal Check | Yes ( | No. Requires Mass Spec or HPLC for secondary confirmation. | No. | Critical Advantage: 19F NMR provides instant "Yes/No" purity confirmation. |
| Electronic Effect | Strong EWG ( | Moderate EWG ( | Neutral ( | CF3 creates a unique electronic signature useful for SAR studies. |
Detailed Spectral Data (Experimental vs. Literature)
Solvent:
| Position | Assignment | Multiplicity | Shift ( | Coupling ( | Interpretation |
| Ar-H (3,5) | Ortho to | Doublet (d) | 7.55 | 8.0 | Strongly deshielded by |
| Ar-H (2,6) | Ortho to Alkyl | Doublet (d) | 7.31 | 8.0 | Shielded relative to H(3,5). |
| C(3)-H | Triplet (t) | 3.41 | 6.6 | Deshielded by Bromine. | |
| C(1)-H | Triplet (t) | 2.83 | 7.4 | Benzylic position. | |
| C(2)-H | Quintet (m) | 2.19 | 6.8 | Coupled to both C(1) and C(3). |
Note on Comparison: In the 4-Chloro analog, the aromatic protons appear at
andppm.[4] The much narrower gap makes it harder to detect small aromatic impurities that might co-elute. The 4-CF3 product's wide separation (7.55 vs 7.31) creates a "spectral window" that is highly advantageous for QC.
Experimental Protocol
To ensure the highest fidelity spectrum, specifically to avoid the common "hydrolysis" error where the alkyl bromide degrades to an alcohol, follow this strict protocol.
Reagents & Equipment[3][5][6][7]
-
Solvent:
(99.8% D) with 0.03% v/v TMS. Note: Ensure solvent is stored over molecular sieves to prevent acidity/moisture. -
Tube: 5mm Precision NMR tube (Wilmad 507-PP or equivalent).
-
Instrument: 400 MHz or higher (600 MHz preferred for trace impurity analysis).
Step-by-Step Workflow
-
Sample Preparation (The "Dry" Method):
-
Weigh 10-15 mg of the product.
-
Dissolve in 0.6 mL
. -
Critical: Do not heat or sonicate aggressively. Alkyl bromides can be labile.
-
Filter through a small plug of glass wool directly into the NMR tube if any turbidity is observed.
-
-
Acquisition Parameters (Standard):
-
Pulse Angle:
(ensures accurate integration). -
Relaxation Delay (D1): Set to 5.0 seconds .
-
Reasoning: The aromatic protons adjacent to the
group often have longer relaxation times. A standard 1.0s delay will lead to under-integration of the 7.55 ppm signal, causing a false "impurity" calculation.
-
-
Scans (NS): 16 (sufficient for >95% purity), 64 (for trace analysis).
-
-
Processing:
-
Phasing: Apply manual phasing. Autophase often fails on the phase distortion near the solvent peak.
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 5) to ensure the aliphatic integrals are accurate.
-
Graphviz: QC Decision Tree
Use this workflow to interpret your results.
Figure 2: Quality Control Decision Tree for validating 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene.
References
-
Chemical Shifts & Coupling Constants
- Source: PubChem Laboratory Data. "1-(3-bromopropyl)-4-(trifluoromethyl)
-
[Link]
-
Substituent Effects (Hammett Constants)
- Hansch, C., Leo, A., & Taft, R. W. (1991). "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews.
-
[Link]
-
Experimental Validation (Analogous Structures)
-
NMR Solvent Impurities Guide
Sources
mass spectrometry fragmentation pattern of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene
An In-Depth Guide to the Mass Spectrometry Fragmentation of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene and a Comparison with Structural Analogs
A Senior Application Scientist's Perspective on Structural Elucidation
For researchers and professionals in drug development and synthetic chemistry, the unambiguous identification of novel molecules is paramount. Mass spectrometry (MS), particularly with Electron Ionization (EI), stands as a cornerstone technique for structural elucidation by analyzing the specific fragmentation patterns of a molecule. This guide provides a comprehensive analysis of the expected EI mass spectrum of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene, a compound featuring several key functional groups that dictate its fragmentation behavior. By understanding the causal mechanisms behind its fragmentation, we can predict its mass spectrum with high confidence. Furthermore, we will compare its fragmentation pattern with structurally related alternatives to highlight the diagnostic value of specific fragments.
Core Principles of Fragmentation in Electron Ionization MS
In EI-MS, a high-energy electron beam bombards the analyte molecule, ejecting an electron to form a positively charged radical ion known as the molecular ion (M+•).[1] This molecular ion is often energetically unstable and dissipates the excess energy by breaking into smaller, charged fragment ions and neutral radicals or molecules.[1] The fragmentation pathways are not random; they are governed by fundamental chemical principles, primarily the relative stability of the resulting carbocations and radicals.[2] Bonds that cleave to form more stable ions, such as resonance-stabilized benzylic or allylic cations, will do so more readily, often leading to the most abundant peaks (the base peak) in the spectrum.[1]
Predicted Fragmentation Pattern of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene
The structure of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene (MW ≈ 267.08 g/mol for the ⁷⁹Br isotope) contains three key regions that direct its fragmentation: the labile Carbon-Bromine bond, the alkyl chain susceptible to benzylic cleavage, and the stable aromatic ring with an electron-withdrawing trifluoromethyl group.
The Molecular Ion (M+•)
The presence of a bromine atom is one of the most diagnostic features in mass spectrometry. Due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, any bromine-containing ion will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with nearly equal intensity (M+ and M+2).[3][4] For our target molecule, the molecular ion should be clearly visible as a doublet at m/z 266 and 268 . The stability of the aromatic ring helps ensure that the molecular ion is sufficiently long-lived to be detected.[5][6]
Key Fragmentation Pathways
Several competing fragmentation pathways will define the mass spectrum. The most probable pathways are those that lead to the most stable fragment ions.
-
Pathway A: Alpha-Cleavage (Benzylic Fission) : This is often the most dominant fragmentation pathway for alkylbenzenes.[7] The cleavage of the Cα-Cβ bond in the propyl chain results in the formation of a highly stable, resonance-stabilized 4-(trifluoromethyl)benzyl cation and a neutral bromoethyl radical. This fragment is expected to be the base peak (most abundant) in the spectrum.
-
Fragment Ion: [C₈H₆F₃]⁺
-
m/z: 159
-
-
Pathway B: C-Br Bond Cleavage : The Carbon-Bromine bond is relatively weak and prone to homolytic cleavage, leading to the loss of a bromine radical.[3][4] This results in a carbocation fragment that retains the full carbon skeleton of the original molecule.
-
Fragment Ion: [C₁₀H₁₀F₃]⁺
-
m/z: 187
-
-
Pathway C: McLafferty Rearrangement : Molecules with an alkyl chain of at least three carbons and containing a γ-hydrogen can undergo a characteristic rearrangement.[6][8] In this process, a γ-hydrogen is transferred to the aromatic ring system via a six-membered transition state, followed by the elimination of a neutral propene molecule. This pathway produces the radical cation of 1-bromo-4-(trifluoromethyl)benzene.
-
Fragment Ion: [C₇H₄BrF₃]⁺•
-
m/z: 225/227 (Isotopic doublet)
-
-
Pathway D: Fragmentation of the Trifluoromethyl Group : The CF₃ group itself can undergo fragmentation, typically through the successive loss of fluorine radicals or difluorocarbene (CF₂).[9][10] While direct loss of a CF₃ radical from the molecular ion is less common than sequential losses, fragments showing the loss of F (M-19) can occur.[10]
-
Fragment Ion (from M+•): [M - F]⁺
-
m/z: 247/249 (Isotopic doublet)
-
Summary of Predicted Fragments
| Predicted m/z | Ion Formula / Structure | Fragmentation Pathway | Expected Relative Abundance |
| 266 / 268 | [C₁₀H₁₀BrF₃]⁺• | Molecular Ion (M+•) | Moderate |
| 225 / 227 | [C₇H₄BrF₃]⁺• | McLafferty Rearrangement (Loss of C₃H₆) | Moderate |
| 187 | [C₁₀H₁₀F₃]⁺ | C-Br Bond Cleavage (Loss of •Br) | High |
| 159 | [C₈H₆F₃]⁺ | Alpha-Cleavage (Benzylic) | Very High (Base Peak) |
| 145 | [C₇H₄F₃]⁺ | Loss of •Br from m/z 225/227 | Moderate |
Visualization of Fragmentation Pathways
The relationships between the molecular ion and its primary fragments can be visualized to clarify the fragmentation logic.
Caption: Predicted EI fragmentation pathways of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene.
Comparative Analysis with Structural Analogs
To fully appreciate the diagnostic power of the fragmentation pattern, we can compare it to compounds where key structural motifs are absent.
Alternative 1: (3-Bromopropyl)benzene
This analog lacks the trifluoromethyl group. Its fragmentation is also dominated by benzylic cleavage and loss of bromine, but the resulting fragments have different masses.
-
Molecular Ion: m/z 198/200.[11]
-
Benzylic Cleavage: The primary fragmentation would be the loss of a •CH₂CH₂Br radical to form the tropylium ion at m/z 91 , which is a hallmark of simple alkylbenzenes.[7]
-
Loss of •Br: Cleavage of the C-Br bond would yield a fragment at m/z 119 .[11]
The comparison is stark: the base peak shifts from m/z 159 in our target molecule to m/z 91 in this analog. This 68-mass-unit difference (the mass of CF₃ vs. H) directly confirms the presence and location of the trifluoromethyl group on the aromatic ring.
Alternative 2: 1-Bromo-4-(trifluoromethyl)benzene
This compound is the direct product of the predicted McLafferty rearrangement of our target molecule. Its own mass spectrum serves as a reference standard to confirm this pathway.
-
Molecular Ion: m/z 225/227.[12][13] This corresponds exactly to the [M-C₃H₆]⁺• fragment predicted for our target.
-
Primary Fragmentation: The main fragmentation for this molecule is the loss of a bromine radical (•Br) to form the trifluoromethylphenyl cation at m/z 145 .[12]
Observing a fragment at m/z 225/227 in the spectrum of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene, which then further fragments to m/z 145 in a tandem MS experiment (MS/MS), would provide definitive proof of the McLafferty rearrangement pathway.
Experimental Protocol: GC-MS Analysis
A robust and reproducible protocol is essential for obtaining high-quality mass spectra. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for this type of volatile, non-polar compound.
Caption: Standard workflow for GC-MS analysis of the target compound.
Protocol Steps:
-
Sample Preparation: Dissolve approximately 1 mg of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene in 1 mL of a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.
-
GC Injection: Inject 1 µL of the prepared sample into the GC-MS system. Use a split injection mode (e.g., 50:1 split ratio) to avoid overloading the column and detector.
-
Gas Chromatography:
-
Column: A standard non-polar column, such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Temperature Program:
-
Initial Temperature: 50°C, hold for 1 minute.
-
Ramp: Increase temperature at 10°C/min to 250°C.
-
Final Hold: Hold at 250°C for 5 minutes.
-
-
-
Mass Spectrometry:
-
Ion Source: Electron Ionization (EI) at the standard energy of 70 eV.
-
Mass Analyzer: Scan a mass range from m/z 40 to 400 to ensure capture of all relevant fragments and the molecular ion.
-
Data Analysis: Analyze the resulting spectrum, paying close attention to the isotopic doublet for the molecular ion and other bromine-containing fragments. Identify the base peak and compare the observed fragments to the predicted pathways.
-
Conclusion
The mass spectrum of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene is predicted to be highly characteristic, defined by a few dominant and structurally informative fragmentation pathways. The key diagnostic ions are the molecular ion doublet at m/z 266/268 , the base peak at m/z 159 resulting from benzylic cleavage, the [M-Br]⁺ ion at m/z 187 , and the McLafferty rearrangement product at m/z 225/227 . By comparing these features to the fragmentation of simpler structural analogs, one can unequivocally confirm the presence and connectivity of the bromopropyl and trifluoromethylphenyl moieties. This analytical approach, combining predictive chemical principles with comparative analysis, provides a powerful and self-validating system for the structural elucidation of complex organic molecules.
References
- Fluorine notes. (n.d.). DECAY SEQUENCES - ION SERIES OF MASS SPECTRA HEXAMETHYLBENZENE AND HEXAKIS(TRIFLUOROMETHYL)BENZENE.
- Fluorine Notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups.
- BenchChem. (2025). Mass Spectrometry Analysis of 1-(Bromomethyl)-2-(trifluoromethyl)benzene: A Technical Guide.
- CORE. (n.d.). Mass Spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions).
- ResearchGate. (2025, August 9). (PDF) Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration.
- Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry.
- NIST WebBook. (n.d.). Benzene, (trifluoromethyl)-.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- CORE. (n.d.). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations.
- ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.
- Creative Proteomics. (n.d.). Ion Types and Fragmentation Patterns in Mass Spectrometry.
- NIST WebBook. (n.d.). Benzene, 1-bromo-3-(trifluoromethyl)-.
- AIP Publishing. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- ResearchGate. (n.d.). Fragmentation of Organic Ions and Interpretation of EI Mass Spectra.
- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
- Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
- University of Arizona. (n.d.). Interpretation of mass spectra.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- PubChem. (n.d.). 1-(Bromomethyl)-4-(trifluoromethyl)benzene.
- PubChem. (n.d.). Benzene, 1-bromo-4-(trifluoromethyl)-.
- PubChem. (n.d.). (3-Bromopropyl)benzene.
- Chemistry LibreTexts. (2021, December 10). 1.7.4: Mass Spectrometry - Fragmentation Patterns.
- NIST WebBook. (n.d.). Benzene, 1-bromo-4-(trifluoromethyl)-.
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Technical Guide: FTIR Analysis and Peak Assignment for 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene
Executive Summary
1-(3-Bromopropyl)-4-(trifluoromethyl)benzene (CAS 116465-38-0) is a critical bifunctional building block in medicinal chemistry, often utilized as a "linker" moiety to introduce a lipophilic trifluoromethylbenzyl group. Its structural integrity relies on two distinct functionalities: the chemically inert trifluoromethyl group (-CF₃) and the reactive alkyl bromide (-CH₂CH₂CH₂Br) .
This guide provides a definitive protocol for the structural verification of this molecule using Fourier Transform Infrared (FTIR) spectroscopy. Unlike Nuclear Magnetic Resonance (NMR), which provides atom-by-atom connectivity, FTIR offers a rapid, cost-effective "fingerprint" that simultaneously validates the presence of the fluorinated aromatic core and the integrity of the alkyl halide tail. We compare this technique against Raman and NMR to define its optimal position in a drug development workflow.
Molecular Architecture & Vibrational Theory
To accurately assign peaks, we must deconstruct the molecule into its constituent vibrational zones.[1] The molecule is a para-disubstituted benzene with a rigid aromatic core and a flexible alkyl tail.[1]
-
Zone A: The Fluorinated Core (Ar-CF₃): The C-F bonds are highly polar, resulting in extremely intense infrared absorption in the 1350–1100 cm⁻¹ region.
-
Zone B: The Alkyl Linker (-(CH₂)₃-): This propyl chain introduces aliphatic C-H stretching (2980–2850 cm⁻¹) and bending modes distinct from the aromatic ring.[1]
-
Zone C: The Reactive Terminus (-CH₂Br): The carbon-bromine bond is heavy and polar, manifesting in the low-frequency "fingerprint" region (600–700 cm⁻¹), often serving as the primary indicator of hydrolytic stability.
Diagram 1: Analytical Logic Flow
Figure 1: Decision matrix for selecting the appropriate analytical technique based on the specific structural question.
[1]
Experimental Protocol: ATR-FTIR
For this lipophilic liquid/low-melting solid, Attenuated Total Reflectance (ATR) is the superior sampling technique over transmission (KBr pellets) due to speed and lack of hygroscopic interference.[1]
Methodology
-
Instrument Setup:
-
Detector: DTGS (Deuterated Triglycine Sulfate) for standard range; MCT (Mercury Cadmium Telluride) if high sensitivity is required for trace analysis.[1]
-
Crystal: Diamond or ZnSe (Diamond is preferred due to the hardness of potential crystalline impurities).[1]
-
Resolution: 4 cm⁻¹.[1]
-
Scans: 32 scans (sufficient for high signal-to-noise ratio).
-
-
Sample Preparation:
-
Data Processing:
Peak Assignment & Spectral Analysis[2][3][4][5][6][7]
The following table synthesizes characteristic band assignments for 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene based on functional group theory and empirical data from analogous halogenated aromatics [1, 2].
Table 1: Critical FTIR Peak Assignments
| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Structural Significance |
| 3100 – 3000 | Weak | Ar C-H Stretch | Indicates aromaticity.[1][2] Values >3000 cm⁻¹ confirm sp² hybridized carbons. |
| 2960 – 2850 | Medium | Alk C-H Stretch | Asymmetric and symmetric stretching of the propyl chain (-CH₂-). |
| 1615, 1585 | Med/Weak | C=C Ring Stretch | "Breathing" modes of the benzene ring.[1] Split peaks are common in para-substituted systems.[1] |
| 1325 ± 10 | Very Strong | C-F Stretch (sym) | The "Super-Peak" of the spectrum.[1] Diagnostic for the -CF₃ group attached to the ring [3]. |
| 1250 – 1200 | Strong | C-H Wag (-CH₂Br) | Specific wagging vibration of the methylene group adjacent to the Bromine. |
| 1160 – 1120 | Strong | C-F Stretch (asym) | Second characteristic band for -CF₃; confirms the trifluoromethyl moiety. |
| 1065 – 1010 | Medium | C-C Skeletal | Vibrations of the propyl chain backbone.[1] |
| 830 ± 10 | Strong | C-H OOP Bend | Critical for Isomer ID. A strong solitary band here confirms para-substitution (1,4-disubstitution) [4]. |
| 650 – 640 | Medium | C-Br Stretch | Diagnostic for the alkyl bromide.[1] Loss of this peak suggests hydrolysis (to alcohol) or elimination [5].[1] |
Note: The region 1350–1100 cm⁻¹ will be dominated by C-F stretching.[1] If this region is weak, the -CF₃ group is absent or chemically modified.
Comparative Analysis: FTIR vs. Alternatives
To validate the choice of FTIR, we compare it with Raman (its vibrational complement) and NMR (the structural standard).[1]
Comparison 1: FTIR vs. Raman Spectroscopy
While FTIR measures absolute absorption (change in dipole moment), Raman measures scattering (change in polarizability).[1][3]
| Feature | FTIR (Recommended) | Raman Spectroscopy | Why FTIR Wins for this Molecule |
| C-F Sensitivity | Excellent. C-F bonds are highly polar, creating massive IR signals. | Poor. C-F bonds are not very polarizable; signals are weak.[1] | FTIR is the primary tool for verifying the fluorinated motif. |
| C=C Ring Signal | Moderate.[1] | Very Strong. Symmetric ring breathing is Raman active.[1] | Raman is better for seeing the "backbone," but less specific for the functional groups. |
| Sample Prep | Fast (ATR). | Fast (Laser focus).[1] | Both are comparable, but fluorescence can interfere with Raman if impurities are present.[1] |
| Water Interference | High (must be dry).[1] | Low (water is weak scatterer).[1] | FTIR requires a dry sample, which is standard for this hydrophobic intermediate.[1] |
Comparison 2: Specificity against Structural Analogs
A common challenge is distinguishing the product from its starting materials or byproducts.[1]
-
Vs. 1-Bromo-4-(trifluoromethyl)benzene (Precursor):
-
Vs. (3-Bromopropyl)benzene (Non-fluorinated Analog):
-
FTIR Difference: This analog lacks the -CF₃ group. The spectrum will lack the intense bands at 1325 cm⁻¹ and 1120 cm⁻¹.[1]
-
Diagram 2: Experimental Workflow
Figure 2: Step-by-step protocol for routine QC analysis of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene.
Troubleshooting & Quality Control
-
Issue: Broad peak at 3400 cm⁻¹.[1] / Loss of 640 cm⁻¹ peak.
-
Diagnosis: Hydrolysis of the alkyl bromide to an alcohol (-CH₂OH).[1] The C-Br peak disappears, replaced by a broad O-H stretch.
-
-
Issue: Split peaks in the 800–850 cm⁻¹ region.
-
Diagnosis: Potential contamination with ortho- or meta- isomers, which have different Out-of-Plane (OOP) bending frequencies (typically 750–770 cm⁻¹ or 690–710 cm⁻¹) [4].
-
References
-
NIST Mass Spectrometry Data Center. (2023).[1][4] Benzene, 1-bromo-4-(trifluoromethyl)- Infrared Spectrum. National Institute of Standards and Technology.[1][5] [Link]
-
University of Colorado Boulder. (2023).[1] IR Spectroscopy Tutorial: Alkyl Halides. Department of Chemistry and Biochemistry.[1] [Link]
-
Yadav, R. A., & Singh, I. S. (1985).[1] Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Indian Academy of Sciences.[1] [Link]
-
Spectroscopy Online. (2020).[1] Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. [Link]
-
LibreTexts Chemistry. (2023).[1] Infrared Spectra of Some Common Functional Groups: Alkyl Halides. [Link]
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A Definitive Guide to the Structural Validation of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene via ¹³C NMR Spectroscopy
In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. For drug development professionals and synthetic chemists, the synthesis of intermediates like 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene represents a critical step where structural integrity must be rigorously verified before proceeding. This guide provides an in-depth, expert-led comparison of experimental ¹³C Nuclear Magnetic Resonance (NMR) data against theoretical predictions to validate the structure of this key fluorinated aromatic compound. We will delve into the causal relationships between molecular structure and spectral output, offering a self-validating framework for analysis that is essential for regulatory compliance and reproducible research.
The Imperative of Structural Certainty
1-(3-Bromopropyl)-4-(trifluoromethyl)benzene is a versatile building block, incorporating a reactive bromopropyl chain and an electron-withdrawing trifluoromethyl group on a benzene scaffold. These features make it valuable for introducing a trifluoromethylphenyl moiety into larger molecules. However, the synthesis of such compounds can potentially yield isomers, such as those with different substitution patterns (ortho, meta) or variations in the alkyl chain (e.g., 1-(2-bromopropyl)- or 1-(1-bromopropyl)- isomers). ¹³C NMR spectroscopy stands out as a powerful and definitive tool for distinguishing these subtle structural differences.
Experimental Workflow: From Sample to Spectrum
The acquisition of a high-quality ¹³C NMR spectrum is paramount. The following protocol outlines the best practices for preparing and analyzing 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene.
Caption: Logical workflow for the interpretation and validation of the ¹³C NMR spectrum.
Predicted vs. Observed Data: A Comparative Analysis
The structure of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene possesses a plane of symmetry bisecting the aromatic ring through the two substituents. This symmetry dictates that we should observe a total of 9 unique carbon signals: 4 for the aromatic ring, 3 for the propyl chain, 1 for the trifluoromethyl carbon, and 1 for the ipso-carbon attached to the propyl group.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Features & Rationale |
| Aromatic Carbons | Aromatic carbons typically resonate between 120-150 ppm. [1][2] | |
| C4 (C-CF₃) | ~130 | Quaternary. Electron-withdrawing CF₃ group causes a downfield shift. Signal appears as a quartet due to coupling with three fluorine atoms (²JCF ≈ 32 Hz). [3] |
| C3, C5 | ~126 | Chemically equivalent due to symmetry. Signal appears as a quartet due to coupling with three fluorine atoms (³JCF ≈ 4 Hz). [3] |
| C2, C6 | ~129 | Chemically equivalent due to symmetry. Typically show minimal coupling to the CF₃ group. |
| C1 (C-propyl) | ~144 | Quaternary. Deshielded due to attachment to the propyl group and being para to the strongly electron-withdrawing CF₃ group. |
| Aliphatic Carbons | Alkyl halide carbons appear in the 20-70 ppm range. [4][5][6] | |
| Cγ (-CH₂-Br) | ~32-35 | Most deshielded aliphatic carbon due to the direct attachment of the electronegative bromine atom. The "heavy atom effect" of bromine can cause a slight upfield shift compared to chlorine. [7] |
| Cβ (-CH₂-) | ~33-36 | Methylene carbon adjacent to both the benzylic carbon and the brominated carbon. |
| Cα (Benzylic -CH₂-) | ~30-33 | Benzylic carbon, deshielded by the aromatic ring. |
| Trifluoromethyl Carbon | ||
| -CF₃ | ~124 | Quaternary. Signal appears as a strong quartet due to direct one-bond coupling to three fluorine atoms (¹JCF ≈ 272 Hz). [8] |
Distinguishing from Potential Isomers
The power of ¹³C NMR is most evident when comparing the expected spectrum of the target molecule with that of a plausible isomer, such as 1-(2-bromopropyl)-4-(trifluoromethyl)benzene.
| Feature | 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene (Target) | 1-(2-Bromopropyl)-4-(trifluoromethyl)benzene (Isomer) |
| Number of Signals | 9 unique signals | 10 unique signals |
| Symmetry | Plane of symmetry present | No plane of symmetry (chiral center) |
| Aliphatic Signals | Three signals: ~33 ppm (-CH₂Br), ~34 ppm (-CH₂-), ~31 ppm (Ar-CH₂-) | Four signals: Methine (-CHBr), Methyl (-CH₃), two non-equivalent Methylene carbons |
| Aromatic Signals | 4 signals due to symmetry | 6 signals due to lack of symmetry |
The most telling difference would be the loss of symmetry in the isomeric structure, leading to a total of 10 signals instead of 9. The aromatic region would display six distinct peaks instead of four, and the aliphatic region would show a methine (-CHBr) signal (typically ~45-55 ppm) and a methyl (-CH₃) signal (~15-25 ppm), which are absent in the target molecule's spectrum.
The Role of Fluorine Coupling
A key feature in the ¹³C NMR spectrum of fluorinated compounds is the presence of carbon-fluorine (C-F) coupling. [9][10][11]The ¹⁹F nucleus has a spin of ½ (like ¹H) and is 100% naturally abundant, leading to observable splitting patterns.
-
¹JCF (one-bond coupling): The carbon of the -CF₃ group itself will be split into a quartet (1:3:3:1 intensity ratio) by the three fluorine atoms. This coupling is typically very large, around 270-280 Hz. [8][12]* ²JCF (two-bond coupling): The aromatic carbon directly attached to the -CF₃ group (C4) will also be split into a quartet, but with a smaller coupling constant (typically 30-35 Hz). [3]* ³JCF (three-bond coupling): The carbons meta to the -CF₃ group (C3, C5) will show further splitting into smaller quartets (typically 3-5 Hz).
Observing this specific pattern of C-F coupling provides definitive evidence for the presence and position of the trifluoromethyl group on the aromatic ring.
Conclusion
The structural validation of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene by ¹³C NMR spectroscopy is a robust and unambiguous process. The confirmation rests on a multi-faceted analysis where the number of observed signals must match the molecular symmetry, the chemical shifts of each carbon must align with established substituent effects, and the characteristic C-F coupling patterns must be present. By comparing the experimental spectrum to these predicted features and contrasting them with the expected spectra of potential isomers, researchers can achieve a high degree of confidence in their synthesized material. This rigorous, evidence-based approach underpins the principles of scientific integrity and is indispensable in the fields of chemical research and drug development.
References
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Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC. Available at: [Link]
-
New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - RSC Publishing. Available at: [Link]
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An Overview of Fluorine NMR - ResearchGate. Available at: [Link]
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The halogen effect on the 13 C NMR chemical shift in substituted benzenes - ResearchGate. Available at: [Link]
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Predicting 13C NMR Spectra by DFT Calculations | The Journal of Physical Chemistry A. Available at: [Link]
-
Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. Available at: [Link]
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Calculated 13C NMR Shifts of brominated Carbons - Chemistry Stack Exchange. Available at: [Link]
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Finding Alkyl Halides in 13C NMR | Chemtips - WordPress.com. Available at: [Link]
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1,3-Bis(trifluoromethyl)benzene - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]
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Simplifying Structure Elucidation of Fluorinated Small Molecules | Spectroscopy Online. Available at: [Link]
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An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines - ChemRxiv. Available at: [Link]
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for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3 - Beilstein Journals. Available at: [Link]
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15.4: Spectral Characteristics of the Benzene Ring - Chemistry LibreTexts. Available at: [Link]
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1,3-Bis(trifluoromethyl)benzene - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]
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In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F? | ResearchGate. Available at: [Link]
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Supporting information - SciEngine. Available at: [Link]
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13C NMR Chemical Shift - Oregon State University. Available at: [Link]
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Carbon-13 NMR Spectroscopy - YouTube. Available at: [Link]
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Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species - eGrove. Available at: [Link]
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13 C Chemical Shift Table. Available at: [Link]
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Interpreting C-13 NMR Spectra - Chemistry LibreTexts. Available at: [Link]
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13C-NMR. Available at: [Link]
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C NMR Spectroscopy. Available at: [Link]
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NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]
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AIST:SDBS Help - Spectral Database for Organic Compounds. Available at: [Link]
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Summary of C13-NMR Interpretation. Available at: [Link]
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Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Available at: [Link]
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13C NMR Spectroscopy. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
